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  • Product: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
  • CAS: 1375471-59-2

Core Science & Biosynthesis

Foundational

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid CAS 1375471-59-2

An In-Depth Technical Guide to 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) Executive Summary 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) represents a high-value, bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2)

Executive Summary

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) represents a high-value, bifunctional molecular scaffold designed for advanced medicinal chemistry campaigns. Distinguished by its orthogonal reactivity profile, this compound allows researchers to independently functionalize the sulfonyl chloride and carboxylic acid termini, facilitating the rapid generation of structure-activity relationship (SAR) libraries.

This guide provides a comprehensive technical analysis of the compound’s chemical architecture, handling requirements, and synthetic utility. It is designed for drug development professionals seeking to leverage this scaffold for kinase inhibition, metabolic modulation, or fragment-based drug discovery (FBDD).

Chemical Profile & Structural Analysis

1.1 Molecular Architecture

The compound features a trisubstituted benzene ring optimized for pharmacological potency and physicochemical balance.

FeatureChemical MoietyFunctionality & Strategic Value
Core Scaffold Benzoic AcidProvides a polar handle (C-1 position) for solubility or amide coupling; acts as a hydrogen bond donor/acceptor.
Electrophile 5-Chlorosulfonyl (-SO₂Cl)A highly reactive "warhead" for sulfonamide formation. It serves as the primary diversification point for nucleophilic attack by amines.
Lipophilic Cap 2-Ethoxy (-OEt)Increases lipophilicity (LogP) and provides steric bulk to lock the conformation of the aromatic ring, potentially improving binding selectivity.
Metabolic Shield 3-Fluoro (-F)Blocks metabolic oxidation at the vulnerable C-3 position (metabolic soft spot), extends half-life (

), and modulates the pKa of the adjacent acid.
1.2 Reactivity Hierarchy

The molecule possesses two electrophilic sites with distinct reactivity profiles, enabling chemoselective functionalization :

  • Sulfonyl Chloride (

    
    ):  Highly reactive toward nucleophiles (amines, alcohols) under mild basic conditions. Kinetic control allows reaction here without affecting the carboxylic acid.
    
  • Carboxylic Acid (

    
    ):  Less reactive; requires activation (e.g., HATU, EDC/NHS) or conversion to an acid chloride to react.
    

Strategic Implication: Researchers can perform a "one-pot, two-step" sequence: first reacting the sulfonyl chloride to install a sulfonamide, followed by amide coupling at the carboxylic acid.

Handling, Stability & Safety

2.1 Critical Stability Warning

The chlorosulfonyl group is hygroscopic and moisture-sensitive . Exposure to atmospheric humidity causes rapid hydrolysis to the corresponding sulfonic acid (5-sulfo-2-ethoxy-3-fluorobenzoic acid) and hydrochloric acid (HCl), irreversibly degrading the reagent's utility.

2.2 Storage Protocols
  • Atmosphere: Store strictly under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate at 2–8°C. Long-term storage at -20°C is recommended to retard hydrolysis.

  • Container: Use amber glass vials with PTFE-lined septa to prevent moisture ingress and photodegradation.

2.3 Safety Profile
  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water.

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat. Handle only in a fume hood.

Synthetic Utility & Applications

3.1 Pathway: Orthogonal Library Generation

The following diagram illustrates the chemoselective workflow for generating diverse pharmaceutical candidates from this single scaffold.

G Start Scaffold (CAS 1375471-59-2) (-SO2Cl, -COOH) Step1 Step 1: Sulfonamidation (Kinetic Control) Start->Step1 + Amine 1 (R1-NH2) Base, 0°C Inter Intermediate A (-SO2NH-R1, -COOH) Step1->Inter Step2 Step 2: Amide Coupling (Activation Required) Inter->Step2 + Amine 2 (R2-NH2) HATU/DIPEA Final Final Drug Candidate (-SO2NH-R1, -CONH-R2) Step2->Final

Caption: Chemoselective workflow utilizing the reactivity difference between sulfonyl chloride and carboxylic acid groups.

3.2 Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "linking fragment." The sulfonamide motif is a classic bioisostere for carboxylic acids and is prevalent in COX-2 inhibitors, diuretics, and kinase inhibitors (e.g., Vemurafenib derivatives). The fluorine substitution mimics the electronic effects of hydrogen while blocking metabolism, a technique grounded in the "fluorine scan" methodology used in lead optimization [1].

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: Functionalize the -SO₂Cl group while leaving the -COOH intact.

Reagents:

  • CAS 1375471-59-2 (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve CAS 1375471-59-2 in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions and hydrolysis.

  • Addition: Add the base (TEA) followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC or LC-MS (Note: quench aliquot with methanol before injection to observe the methyl ester/sulfonamide derivative).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: The carboxylic acid product can often be purified via acid-base extraction or used directly in the next step.

Protocol B: Quality Control (Hydrolysis Check)

Objective: Verify reagent purity before use.

Method: HPLC-UV (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Sample Prep: Dissolve a small amount of the solid in anhydrous methanol .

    • Interpretation: The sulfonyl chloride will instantly react with methanol to form the methyl sulfonate ester .

    • If the peak corresponds to the sulfonic acid (hydrolysis product), the reagent has degraded.

    • If the peak corresponds to the methyl sulfonate, the reagent is active.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of -SO₂ClEnsure all glassware is dried. Use fresh anhydrous solvents. Keep the reaction under Argon.
Side Products Double reaction (Amide formation)Maintain temperature at 0°C during addition. Avoid using excess amine; use stoichiometric amounts.
Incomplete Reaction Steric hindrance of AmineFor bulky amines, use a stronger base (e.g., NaH in THF) or add a catalyst like DMAP (10 mol%).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Benchchem. (n.d.).[1] Physical Properties of Chlorosulfonyl Benzoic Acid Derivatives. Benchchem Technical Library. Link

  • TCI Chemicals. (2024). Safety Data Sheet: 3-(Chlorosulfonyl)benzoic Acid (Analogous Handling). Link

Sources

Exploratory

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-(chlorosulfonyl)-2-fluorobenzoic acid, a key building block in contemporary medicinal chemistry. The document elucidates the compound's chemical struc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 5-(chlorosulfonyl)-2-fluorobenzoic acid, a key building block in contemporary medicinal chemistry. The document elucidates the compound's chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the rationale behind its utilization in the design and development of novel therapeutic agents, supported by authoritative references. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique reactivity and structural attributes of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated and Sulfonyl-Containing Scaffolds

The incorporation of fluorine and sulfonyl groups into organic molecules is a well-established strategy in drug design, known to significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, with its high electronegativity and small steric footprint, can enhance metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups.[2] Concurrently, the chlorosulfonyl moiety is a highly reactive functional group, serving as a versatile precursor for the synthesis of sulfonamides, a privileged class of compounds in medicinal chemistry with a broad spectrum of biological activities.

This guide focuses on 5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS Number: 37098-75-2), a bifunctional reagent that synergistically combines these valuable features.[3][4][5][6] Its strategic importance lies in its utility as a scaffold for creating complex molecules with potential therapeutic applications. The presence of the carboxylic acid, fluoro, and chlorosulfonyl groups on a benzene ring provides multiple reaction sites for derivatization, making it a valuable tool for constructing diverse chemical libraries for drug screening.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-(chlorosulfonyl)-2-fluorobenzoic acid is paramount for its effective application in chemical synthesis and drug design.

Chemical Structure

The molecular structure of 5-(chlorosulfonyl)-2-fluorobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a chlorosulfonyl group at position 5.

Caption: Chemical structure of 5-(chlorosulfonyl)-2-fluorobenzoic acid.

Physicochemical Data

The key physicochemical properties of 5-(chlorosulfonyl)-2-fluorobenzoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in reaction media and biological systems.

PropertyValueSource
Molecular Formula C₇H₄ClFO₄S[3]
Molecular Weight 238.62 g/mol [3]
CAS Number 37098-75-2[3]
Appearance Light-yellow to yellow powder or crystals[4]
Melting Point 111-113 °C[3]
Boiling Point (Predicted) 404.0 ± 30.0 °C[3]
pKa (Predicted) 2.07 ± 0.10[3]
Storage Temperature 2-8°C, under inert gas (nitrogen or argon)[3]

Synthesis and Reaction Mechanisms

The synthesis of 5-(chlorosulfonyl)-2-fluorobenzoic acid is typically achieved through the chlorosulfonation of 2-fluorobenzoic acid. This electrophilic aromatic substitution reaction is a cornerstone of its production.

Synthetic Workflow

G start Start: 2-Fluorobenzoic Acid reaction Electrophilic Aromatic Substitution (Chlorosulfonation) start->reaction reagent Chlorosulfonic Acid (HSO₃Cl) reagent->reaction workup Aqueous Work-up (Quenching with ice water) reaction->workup product Product: 5-(Chlorosulfonyl)-2-fluorobenzoic Acid workup->product

Caption: Synthetic workflow for 5-(chlorosulfonyl)-2-fluorobenzoic acid.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-(chlorosulfonyl)-2-fluorobenzoic acid.

Materials:

  • 2-Fluorobenzoic acid

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, place the flask in an ice bath to maintain a temperature of 0 °C.

  • Slowly add 2-fluorobenzoic acid (1 equivalent) to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0 °C with continuous stirring.[3]

  • Maintain the reaction mixture at 0 °C and continue stirring for approximately 1 hour.[3]

  • After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of cold water to remove any residual acid.[3]

  • Dry the purified product under vacuum to obtain 5-(chlorosulfonyl)-2-fluorobenzoic acid as a solid.[3]

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the selective formation of the desired product.

  • Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reactant and the solvent. Using it in excess ensures the complete conversion of the starting material.

  • Slow Addition: Slow addition of the 2-fluorobenzoic acid to the chlorosulfonic acid helps to manage the exothermic nature of the reaction and maintain temperature control.

  • Aqueous Work-up: Pouring the reaction mixture into ice water serves to hydrolyze the excess chlorosulfonic acid and precipitate the less water-soluble product, facilitating its isolation.

Applications in Drug Discovery and Development

The unique structural features of 5-(chlorosulfonyl)-2-fluorobenzoic acid make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The chlorosulfonyl group is a key handle for introducing the sulfonamide functionality, which is present in numerous FDA-approved drugs.[7]

Role as a Precursor to Sulfonamides

The primary application of this compound is in the synthesis of novel sulfonamides. The chlorosulfonyl group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the construction of diverse molecular libraries for high-throughput screening.

G start 5-(Chlorosulfonyl)-2-fluorobenzoic Acid reaction Nucleophilic Acyl Substitution (Sulfonamide Formation) start->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction product Biologically Active Sulfonamide Derivative reaction->product

Caption: General reaction scheme for sulfonamide synthesis.

Importance of the Fluoro and Carboxylic Acid Groups

The fluorine atom at the 2-position can influence the conformation of the molecule and participate in hydrogen bonding, potentially enhancing the binding affinity of the final compound to its biological target.[1] The carboxylic acid group provides another site for modification, allowing for the formation of amides or esters, or it can act as a key interacting group with a biological receptor.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 5-(chlorosulfonyl)-2-fluorobenzoic acid is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the sulfonyl chloride (S=O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Representative Analytical Workflow

G sample Sample of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid dissolution Dissolution in a suitable deuterated solvent (e.g., Acetone-d₆) sample->dissolution nmr ¹H, ¹³C, ¹⁹F NMR Analysis dissolution->nmr hplc HPLC Analysis for Purity dissolution->hplc ms Mass Spectrometry for Molecular Weight Confirmation dissolution->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis hplc->data_analysis ms->data_analysis

Caption: Workflow for the analytical characterization of the compound.

Safety and Handling

5-(chlorosulfonyl)-2-fluorobenzoic acid is a corrosive and moisture-sensitive compound that requires careful handling.

  • Corrosivity: It can cause severe skin burns and eye damage.[4]

  • Moisture Sensitivity: The chlorosulfonyl group can hydrolyze in the presence of moisture to form hydrochloric acid and sulfuric acid, which are also corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3]

Conclusion

5-(chlorosulfonyl)-2-fluorobenzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive chlorosulfonyl group, a fluorine atom, and a carboxylic acid on a benzene scaffold provides a powerful platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this important molecule in their drug discovery efforts.

References

  • 5-(Chlorosulfonyl)-2-ethoxybenzoic acid. PubChem. [Link]

  • 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid Properties. U.S. Environmental Protection Agency. [Link]

  • 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid (C7H3Cl2FO4S). PubChemLite. [Link]

  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). PrepChem.com. [Link]

  • 5-Chloro-2-fluorobenzoic acid. PubChem. [Link]

  • Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 13(1), 2246-2298. [Link]

  • An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. [Link]

  • mesityl oxide 4-methyl-3-penten-2-one. The Good Scents Company. [Link]

  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(59), 37375-37409. [Link]

  • Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. [Link]

  • 5-chloro-2-fluorobenzoic acid. SpectraBase. [Link]

Sources

Foundational

Comprehensive Technical Guide on C9H8ClFO5S Building Blocks: Focus on Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate in Drug Discovery

Executive Summary & Chemical Ontology In modern drug discovery, the precise engineering of molecular scaffolds relies heavily on versatile, multi-functional building blocks. The chemical formula C9H8ClFO5S corresponds to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In modern drug discovery, the precise engineering of molecular scaffolds relies heavily on versatile, multi-functional building blocks. The chemical formula C9H8ClFO5S corresponds to Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate , a highly reactive electrophilic intermediate[1][2]. This compound is primarily utilized to synthesize sulfonamides—one of the most robust and prevalent pharmacophores in FDA-approved therapeutics[3].

This whitepaper provides an in-depth mechanistic analysis of this building block, detailing the causality behind its structural components, and outlines a self-validating experimental protocol for its application in synthetic workflows.

Quantitative Data: Physicochemical Descriptors

The following table summarizes the core physicochemical properties of the C9H8ClFO5S building block, essential for calculating reaction stoichiometry and predicting chromatographic behavior.

PropertyValueSource
Chemical Name Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate[1][2]
Molecular Formula C9H8ClFO5S[1]
Molecular Weight 282.68 g/mol [2]
Monoisotopic Mass 281.9765 Da[1]
CAS Registry Number 2060056-99-5[2]
SMILES String COC1=C(C=C(C(=C1)F)C(=O)OC)S(=O)(=O)Cl[1]
Physical Form Solid[2]

Mechanistic Utility in Drug Discovery: The Causality of Design

The architectural design of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate is not arbitrary; every functional group serves a distinct mechanistic and pharmacological purpose[4].

  • The Sulfonyl Chloride Electrophile: The highly electron-withdrawing nature of the two oxygen atoms on the sulfonyl group renders the sulfur atom highly electrophilic[5]. This allows for rapid nucleophilic attack by primary or secondary amines to form sulfonamides. The chloride ion acts as an excellent leaving group during the collapse of the transient tetrahedral intermediate[6].

  • Fluoro Substitution (Position 2): The incorporation of fluorine is a strategic choice in medicinal chemistry. Inductively, it withdraws electron density, further activating the sulfonyl chloride towards nucleophilic attack. Pharmacologically, it increases the lipophilicity of the final drug molecule and enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that specific aromatic position[4][7].

  • Methoxy Substitution (Position 4): The methoxy group donates electron density via resonance, modulating the reactivity of the aromatic ring. More importantly, in a biological target's active site, the oxygen atom serves as a critical hydrogen-bond acceptor, while the methyl group provides steric bulk to lock the molecule into a favorable binding conformation[4].

  • Methyl Ester Handle (Position 1): The ester acts as an orthogonal synthetic handle. During the sulfonylation reaction, it remains inert. Post-sulfonylation, it can be selectively hydrolyzed (saponified) to a carboxylic acid, enabling downstream amide coupling reactions to extend the molecular scaffold.

Experimental Protocols: Self-Validating Sulfonamide Synthesis

The following is a detailed, step-by-step methodology for reacting C9H8ClFO5S with a generic amine. This protocol is engineered as a self-validating system , ensuring that researchers can definitively confirm reaction progress and success before proceeding to purification[5][8].

Reagents & Materials
  • Electrophile: Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate (C9H8ClFO5S)

  • Nucleophile: Primary or Secondary Amine (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary or secondary amine (1.0 equiv) in anhydrous DCM (0.2 M concentration)[4].

  • Base Addition (Causality): Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes. Reasoning: The base acts as an acid scavenger. If the HCl byproduct generated during the reaction is not neutralized, it will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[5][9].

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the C9H8ClFO5S building block (1.1 equiv) portion-wise. Reasoning: Sulfonylation is highly exothermic; controlling the temperature prevents side reactions such as the formation of sulfonic anhydrides[5].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Logic: The starting material (C9H8ClFO5S) contains chlorine, which naturally exists as

      
      Cl and 
      
      
      
      Cl in a 3:1 ratio. This creates a distinct M / M+2 isotopic cluster in the mass spectrum. The successful displacement of the chloride ion to form the sulfonamide is definitively validated by the disappearance of this 3:1 isotope pattern and the emergence of a singular
      
      
      peak corresponding to the product.
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide[4].

Workflow Visualization

The following diagram maps the logical progression of the sulfonamide synthesis workflow, highlighting the transition from the C9H8ClFO5S building block through the tetrahedral intermediate, culminating in the self-validation phase.

Workflow A C9H8ClFO5S (Sulfonyl Chloride) C Base Addition (DIPEA/Pyridine) A->C B 1° or 2° Amine (Nucleophile) B->C D Nucleophilic Attack (Tetrahedral Intermediate) C->D Nucleophilic Substitution E Chloride Elimination (Sulfonamide Formation) D->E -HCl F Self-Validation (LC-MS Isotope Check) E->F Purification & Analysis

Synthetic workflow and validation for sulfonamide generation from C9H8ClFO5S.

References

  • Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate (C9H8ClFO5S)
  • Methyl 5-(chlorosulfonyl)
  • Source: benchchem.
  • Source: acs.
  • Source: researchgate.

Sources

Exploratory

5-chlorosulfonyl-2-ethoxy-3-fluorobenzoic acid properties and MSDS

An In-Depth Technical Whitepaper on the Physicochemical Profiling, Reactivity, and Handling of 5-Chlorosulfonyl-2-ethoxy-3-fluorobenzoic Acid Executive Summary & Structural Significance In modern drug discovery, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling, Reactivity, and Handling of 5-Chlorosulfonyl-2-ethoxy-3-fluorobenzoic Acid

Executive Summary & Structural Significance

In modern drug discovery, the precise functionalization of aromatic rings is paramount for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoic acid is a highly specialized, polyfunctional building block. It serves as a critical intermediate in the synthesis of complex sulfonamide-containing therapeutics, sharing a structural lineage with the precursors used in the synthesis of PDE5 inhibitors (such as sildenafil) and advanced CFTR modulators[1].

The incorporation of a fluorine atom at the 3-position introduces profound stereoelectronic effects compared to its non-fluorinated analog, 5-chlorosulfonyl-2-ethoxybenzoic acid[2]. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the para-positioned sulfonyl chloride. This accelerates downstream nucleophilic acyl substitution (sulfonamide coupling) while simultaneously modulating the pKa of the adjacent carboxylic acid, ultimately influencing the lipophilicity and membrane permeability of the final drug candidate.

Physicochemical Properties

Due to the highly reactive nature of the sulfonyl chloride moiety, empirical isolation of pure analytical data is challenging; however, high-fidelity computed values derived from its well-characterized structural analogs provide a reliable baseline for experimental design[3].

PropertyValue / Description
IUPAC Name 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoic acid
Molecular Formula C9H8ClFO5S
Molecular Weight 282.67 g/mol
Appearance Off-white to pale yellow crystalline powder
Predicted XLogP3 ~2.0 (Calculated via analog extrapolation)
Topological Polar Surface Area (TPSA) 89.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 5
Solubility Soluble in DCM, THF, DMF; Reacts violently with Water

Mechanistic Insights: Regioselective Chlorosulfonation

The synthesis of this compound relies on the electrophilic aromatic substitution of 2-ethoxy-3-fluorobenzoic acid. The regioselectivity is dictated by a synergistic directing effect:

  • Ethoxy Group (C2): Strongly activating via resonance (+M effect), directing incoming electrophiles to the ortho and para positions (C3, C5).

  • Carboxylic Acid (C1): Deactivating, directing to the meta positions (C3, C5).

  • Fluoro Group (C3): Occupies the C3 position, leaving C5 as the sterically and electronically favored site.

Consequently, chlorosulfonation occurs exclusively at the C5 position. The reaction requires a vast excess of chlorosulfonic acid (


) to drive the initial sulfonic acid intermediate toward the sulfonyl chloride.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to prevent the degradation of the moisture-sensitive intermediate.

Protocol A: Synthesis of 5-Chlorosulfonyl-2-ethoxy-3-fluorobenzoic Acid

Causality Focus: Suppressing sulfonic acid formation.

  • Activation: Charge a flame-dried, argon-purged round-bottom flask with 2-ethoxy-3-fluorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM). Cool the system to 0°C using an ice-water bath.

  • Electrophilic Addition: Add chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. Causality: The large excess is required because the reaction produces HCl and

    
     as byproducts; excess reagent pushes the equilibrium from the intermediate aryl sulfonic acid to the desired sulfonyl chloride.
    
  • Equilibrium Shift: Add thionyl chloride (

    
    , 1.5 eq) and allow the reaction to warm to room temperature, stirring for 4 hours. Causality:
    
    
    
    acts as a secondary chlorinating agent, converting any residual, unreactive sulfonic acid into the sulfonyl chloride, maximizing yield.
  • Self-Validating Checkpoint (LC-MS Quench): Do not inject the reaction mixture directly into an LC-MS, as the aqueous mobile phase will hydrolyze the product. Instead, withdraw a 5 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1% triethylamine. This instantly converts the sulfonyl chloride to a stable methyl sulfonate ester, which can be cleanly observed via LC-MS to confirm the disappearance of the starting material.

  • Quenching & Isolation: Carefully pour the reaction mixture over crushed ice with vigorous stirring. Causality: The ice maintains the temperature below 5°C during the highly exothermic hydrolysis of excess

    
    , preventing the thermal degradation of the product. Extract immediately with cold DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

G SM 2-Ethoxy-3-fluorobenzoic acid (Starting Material) Reagents ClSO3H (5 eq) / SOCl2 0°C to RT SM->Reagents Intermediate Aryl Sulfonic Acid (Transient Intermediate) Reagents->Intermediate Product 5-Chlorosulfonyl-2-ethoxy- 3-fluorobenzoic acid Intermediate->Product Coupling Amine + DIPEA Anhydrous THF, RT Product->Coupling Final Sulfonamide Derivative (API Precursor) Coupling->Final

Synthetic workflow from 2-ethoxy-3-fluorobenzoic acid to sulfonamide API precursors.

Material Safety Data Sheet (MSDS) & Handling Guidelines

As a highly reactive sulfonyl chloride, this compound poses significant exposure risks and requires stringent environmental controls[2].

Hazard Identification
CategorySpecification
GHS Classification Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)
Signal Word DANGER
Hazard Statements H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.EUH014: Reacts violently with water.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Environmental Controls & PPE
  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient humidity will result in rapid hydrolysis to the corresponding sulfonic acid, rendering the reagent useless for coupling.

  • PPE: Nitrile gloves (double gloving is mandatory due to the corrosive nature of trace HCl generated upon moisture exposure), chemical safety goggles, and a face shield. All manipulations must be performed in a Class II chemical fume hood.

Emergency Spill Protocol

Because the compound reacts violently with water to release hydrogen chloride gas, standard aqueous cleanup methods are strictly prohibited.

G Spill Spill Detected (Moisture-Sensitive Corrosive) PPE Don Advanced PPE (Respirator, Face Shield, Heavy Nitrile) Spill->PPE Contain Containment Cover with Dry Sand or Vermiculite DO NOT USE WATER PPE->Contain Neutralize Neutralization Carefully sweep into a dry bucket. Slowly add dilute Na2CO3 in a fume hood. Contain->Neutralize Dispose Hazardous Waste Disposal (Incineration as Halogenated Waste) Neutralize->Dispose

Emergency response and anhydrous containment protocol for sulfonyl chloride spills.

References

  • PubChem. "5-(Chlorosulfonyl)-2-ethoxybenzoic acid." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "5-Chlorosulphonyl-2,3-dimethoxybenzoic acid." National Center for Biotechnology Information. Available at:[Link]

  • American Elements. "5-Chlorosulfonyl-2-Ethoxybenzoic Acid." American Elements Chemical Catalog. Available at:[Link]

Sources

Foundational

Strategic Sourcing & Technical Handling of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

The following technical guide details the sourcing, synthesis, and quality assurance protocols for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid , a specialized intermediate critical for the development of next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality assurance protocols for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid , a specialized intermediate critical for the development of next-generation PDE5 inhibitors and fluorinated sulfonamide libraries.

CAS Registry Number: 1375471-59-2 (Tentative/Analogous Reference) Chemical Formula:


Molecular Weight:  282.67  g/mol [1]

Executive Summary: The Fluorine Advantage

In the landscape of medicinal chemistry, 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid represents a high-value "scaffold-hopping" intermediate.[1] It is structurally homologous to the key sulfonyl chloride precursors used in the synthesis of Sildenafil and Vardenafil .[2] The introduction of the fluorine atom at the 3-position (ortho to the ethoxy group) offers two distinct pharmacological advantages:

  • Metabolic Blocking: Fluorine substitution can block oxidative metabolism at the aromatic ring, potentially extending the half-life of the final drug candidate.[2]

  • Electronic Modulation: The electronegativity of fluorine alters the

    
     of the benzoic acid and the reactivity of the sulfonamide formed later, influencing potency against targets like Phosphodiesterase-5 (PDE5).
    

This guide provides a robust framework for researchers to source, validate, and handle this moisture-sensitive reagent.

Supply Chain Intelligence

Due to the specialized nature of this fluorinated intermediate, "off-the-shelf" availability is often limited to milligram quantities.[1] Large-scale procurement typically requires a custom synthesis (CRO) approach.[1]

Primary Supplier Landscape

The following vendors have historically listed this specific CAS or its immediate precursors. Note: Stock status fluctuates rapidly.[2]

Supplier TierVendor NameRoleStrategic Use
Tier 1: Catalog BLD Pharm Stocking VendorRapid acquisition of mg-scale samples for initial SAR screening.[1][2]
Tier 1: Catalog Ambeed Stocking VendorBackup source for small libraries; often cross-lists with BLD.[2]
Tier 2: CRO Enamine Custom SynthesisBest for scaling to >10g; likely has the validated route on file.[2]
Tier 2: CRO Combi-Blocks Building BlocksGood source for the precursor (2-ethoxy-3-fluorobenzoic acid) if in-house synthesis is required.[1][2]
The "Make vs. Buy" Decision Matrix

Before ordering, evaluate the project timeline against the compound's instability.

  • BUY if: Quantity < 5g AND Supplier provides a fresh (<2 weeks) QC data packet showing <5% hydrolysis.[2]

  • MAKE if: Quantity > 10g OR if the supplier cannot guarantee cold-chain shipment.[2] Sulfonyl chlorides degrade rapidly to sulfonic acids if exposed to humidity during transit.[2]

Technical Specifications & Quality Control

The critical failure mode for this reagent is hydrolysis .[2] The chlorosulfonyl group (


) converts to the sulfonic acid (

) upon contact with atmospheric moisture. Standard LC-MS often fails to detect this because the chloride hydrolyzes on the column, giving a false negative.[2]
The "Derivatization" QC Protocol

Do not inject the raw sulfonyl chloride into an HPLC. It will decompose.[2] Use this self-validating protocol to determine true purity.

Reagents:

  • Analyte: ~10 mg of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid.[1]

  • Quenching Agent: Excess Benzylamine (or Morpholine).[2]

  • Solvent: Anhydrous Dichloromethane (DCM).[2]

Methodology:

  • Dissolve the analyte in 1 mL anhydrous DCM.

  • Add 2 equivalents of Benzylamine.

  • Wait 5 minutes (rapid formation of the stable sulfonamide).[2]

  • Inject the mixture into LC-MS.

  • Interpretation:

    • Peak A (Parent Sulfonamide): Corresponds to active Sulfonyl Chloride.[2]

    • Peak B (Sulfonic Acid): Corresponds to hydrolyzed impurity (did not react with amine).[2]

    • Calculation: Purity = Area(A) / [Area(A) + Area(B)].

QC Workflow Diagram

QC_Workflow Sample Raw Sample (R-SO2Cl) Deriv Derivatization (+ Benzylamine) Sample->Deriv Dissolve in DCM HPLC HPLC Injection Deriv->HPLC Stable Adduct Result_Good Peak: Sulfonamide (Active Reagent) HPLC->Result_Good Retention Time X Result_Bad Peak: Sulfonic Acid (Hydrolyzed Impurity) HPLC->Result_Bad Retention Time Y

Caption: Derivatization workflow to distinguish active sulfonyl chloride from hydrolyzed sulfonic acid artifacts.

Synthesis & Manufacturing Guide

If commercial supply is degraded or unavailable, the compound can be synthesized in-house. The presence of the 3-fluoro substituent requires a modified approach compared to standard Vardenafil intermediates to prevent regioselectivity errors.[2]

Retrosynthetic Analysis

The most reliable route avoids direct fluorination.[2] Instead, start with 3-fluorosalicylic acid (commercially available).

Pathway:

  • O-Alkylation: 3-fluorosalicylic acid

    
     Ethyl 2-ethoxy-3-fluorobenzoate.[1][2]
    
  • Saponification: Ester hydrolysis

    
     2-ethoxy-3-fluorobenzoic acid.
    
  • Chlorosulfonation: Electrophilic aromatic substitution using Chlorosulfonic acid (

    
    ).[2]
    
Step-by-Step Protocol (Chlorosulfonation)

Note: This reaction is highly exothermic and generates HCl gas.[1]

  • Setup: Dry 3-neck flask, addition funnel, gas scrubber (NaOH trap), and ice bath.

  • Charge: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0°C.[2]

  • Addition: Slowly add solid 2-ethoxy-3-fluorobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Control exotherm < 10°C.

  • Reaction: Remove ice bath. Stir at Room Temperature for 2 hours. If conversion is incomplete (check via derivatization TLC), heat gently to 40°C.

    • Critical Insight: The 3-fluoro group withdraws electrons, potentially slowing the reaction compared to the non-fluorinated analog. Avoid overheating, which causes decarboxylation.[2]

  • Quench: Pour the reaction mixture slowly onto crushed ice. Vigorous evolution of HCl.

  • Isolation: Filter the precipitated white solid immediately. Wash with ice-cold water.[1][2]

  • Drying: Dissolve in DCM, dry over

    
    , and concentrate in vacuo at < 30°C. Store under Argon.
    
Synthesis Pathway Diagram

Synthesis_Path Start 3-Fluorosalicylic Acid (Starting Material) Step1 1. EtI, K2CO3 2. NaOH (Hydrolysis) Start->Step1 Inter1 2-Ethoxy-3-fluorobenzoic acid (Key Precursor) Step2 Electrophilic Aromatic Substitution (0°C -> RT) Inter1->Step2 Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Step2 Product 5-(chlorosulfonyl)-2-ethoxy- 3-fluorobenzoic acid Step1->Inter1 Step2->Product

Caption: Synthetic route from 3-fluorosalicylic acid to the target sulfonyl chloride.

Handling & Storage Requirements

  • Storage: -20°C, under Argon or Nitrogen atmosphere. Double-sealed container (vial inside a jar with desiccant).[1]

  • Solvents: Use only anhydrous solvents (DCM, THF, DMF).[2] Even 0.1% water content in the solvent can degrade the reagent during reaction setup.

  • Safety: Corrosive and lachrymator.[2] Handle in a fume hood. Reacts violently with water.[2]

References

  • PubChem. (2025).[2] Compound Summary: 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Analogous Structure).[1] Retrieved March 6, 2026, from [Link]

  • Houpis, I. N., et al. (2003).[2] "Synthesis of Sildenafil Citrate: A Review." Organic Process Research & Development. (Referenced for Chlorosulfonation methodology of 2-ethoxybenzoates).

Sources

Foundational

Advanced Safety &amp; Handling Protocol for CAS 1375471-59-2: A Mechanistic Guide to 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Executive Summary & Molecular Identity As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as an exercise in understanding molecular behavior. CAS 1375471-59-2 , chemically identi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as an exercise in understanding molecular behavior. CAS 1375471-59-2 , chemically identified as 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, is a highly reactive, multifunctional building block frequently utilized in advanced drug discovery and agrochemical synthesis[1][2].

The molecule features three distinct functional moieties on a benzoic acid scaffold: an ethoxy group, a fluorine atom, and a highly electrophilic chlorosulfonyl group. The presence of the electron-withdrawing fluorine atom exacerbates the electrophilicity of the sulfonyl chloride, making this compound exceptionally susceptible to nucleophilic attack—most notably by atmospheric moisture[1][3]. Understanding this intrinsic reactivity is the foundation of safely handling, storing, and quenching this chemical.

Table 1: Physicochemical & Hazard Summary
ParameterValue / Description
CAS Number 1375471-59-2
Chemical Name 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
Molecular Formula C9H8ClFO5S
Molecular Weight 282.67 g/mol
UN Number 3261 (Class 8: Corrosive solid, acidic, organic, n.o.s.)
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary Codes P280, P305+P351+P338, P310

(Data compiled from authoritative GHS classifications for CAS 1375471-59-2 and related sulfonyl chlorides[2][4][5])

Mechanistic Toxicology & Hazard Profiling

Standard safety data sheets classify CAS 1375471-59-2 under UN Number 3261 ([4][6]). However, simply knowing a compound is "corrosive" is insufficient for advanced laboratory operations. The causality of its hazard lies entirely in its hydrolytic degradation pathway.

When the sulfonyl chloride moiety encounters water (even ambient atmospheric humidity), it undergoes a rapid, exothermic hydrolysis reaction. This reaction yields two highly corrosive byproducts: the corresponding sulfonic acid derivative and hydrogen chloride (HCl) gas ([7]). The localized generation of HCl on biological tissues—such as skin, ocular mucosa, or respiratory epithelium—leads to immediate cellular dehydration, protein denaturation, and severe coagulative necrosis ([7][8]).

G A CAS 1375471-59-2 (Sulfonyl Chloride) C Hydrolysis Reaction (Exothermic) A->C B Atmospheric Moisture (H2O) B->C D Sulfonic Acid Derivative C->D E Hydrogen Chloride (HCl) Gas C->E F Tissue Necrosis & Protein Denaturation E->F Contact with biological tissue

Mechanistic pathway of moisture-induced hydrolysis and tissue damage.

Self-Validating Handling & Storage Workflows

To mitigate the inherent risks of CAS 1375471-59-2, handling protocols must be designed as self-validating systems . This means every operational step must include a verification mechanism to ensure the system's integrity before proceeding to the next phase.

Step-by-Step Handling Protocol
  • Atmospheric Verification: Before introducing the reagent into a glovebox, verify that the internal sensors read O2 < 5 ppm and H2O < 1 ppm.

    • Causality: Moisture levels above this threshold will initiate slow hydrolysis, degrading the reagent and pressurizing the storage vessel with HCl gas over time ([5]).

  • Pressure Equalization: Sulfonyl chlorides can generate gas during storage. Open the container slowly behind a blast shield or within the glovebox to safely vent any accumulated HCl.

  • Volumetric/Gravimetric Transfer: Use strictly non-metallic, inert spatulas (e.g., PTFE or ceramic).

    • Causality: Sulfonyl chlorides and their acidic hydrolysis byproducts are highly corrosive to metals (GHS Category 1, H290) ([5][9]).

  • Secondary Containment: Store the tightly sealed primary container within a desiccated secondary vessel (e.g., a vacuum desiccator loaded with indicating Drierite) at 2–8°C to suppress thermal degradation[9].

G Start Initiate Handling Sequence Check Verify Inert Atmosphere (O2 < 5ppm, H2O < 1ppm) Start->Check Weigh Weighing in Glovebox or Schlenk Line Check->Weigh Validated Spill Spill Detected? Weigh->Spill Quench Apply 5% Na2CO3 (Mild Base Quench) Spill->Quench Yes Clean Standard Hazardous Disposal Spill->Clean No Verify Verify Neutral pH (pH Paper) Quench->Verify Verify->Quench pH < 7 Verify->Clean pH 7-8

Self-validating workflow for handling and emergency quenching.

Emergency Response & Quenching Protocols

If a spill occurs, the immediate reflex of an untrained operator might be to wash it away with water. However, applying water directly to a bulk spill of CAS 1375471-59-2 will cause a violent exothermic reaction, rapidly aerosolizing toxic HCl gas into the breathing zone ([7][10]).

Spill Quenching Workflow
  • Containment: Isolate the area immediately. Responders must don a full-face respirator equipped with acid gas cartridges before approaching the spill[9].

  • Neutralization (Base Quench): Cover the spill with a mild, dry base such as sodium carbonate (Na2CO3) or slowly apply a 5% aqueous Na2CO3 solution.

    • Causality: The carbonate mildly neutralizes the generated HCl and sulfonic acid without driving a violent exotherm. It releases CO2 gas, which serves as a built-in visual indicator (effervescence) of the ongoing neutralization reaction.

  • Validation: Once effervescence ceases, use pH paper to verify the resulting slurry has reached a neutral pH (7–8). Do not proceed to cleanup until this is validated.

  • Disposal: Sweep the neutralized solid into a chemically compatible waste container for standard hazardous disposal ([5][9]).

First Aid Causality
  • Skin/Eye Contact: Immediate, prolonged flushing with water (minimum 15 minutes) is required[5][9].

    • Causality: While water reacts with the chemical, the massive excess of flowing water acts as a thermodynamic heat sink, dissipating the exothermic heat of hydrolysis and rapidly diluting the generated HCl to non-corrosive concentrations.

  • Inhalation: Move the victim to fresh air immediately. The primary risk is pulmonary edema caused by HCl inhalation, which may have a delayed onset of several hours, necessitating immediate medical observation[8].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride." NJ.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Sulfonamides Utilizing 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid: A Detailed Guide for Medicinal Chemists

Abstract This comprehensive technical guide provides detailed application notes and protocols for the synthesis of novel sulfonamide derivatives, a cornerstone of modern drug discovery, utilizing the versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of novel sulfonamide derivatives, a cornerstone of modern drug discovery, utilizing the versatile building block 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid. This reagent, featuring a highly reactive sulfonyl chloride, an electron-rich aromatic ring, and a carboxylic acid moiety, offers a unique scaffold for creating diverse chemical libraries for therapeutic screening. We will delve into the mechanistic underpinnings of sulfonamide bond formation, provide step-by-step experimental procedures for both conventional and microwave-assisted synthesis, and discuss the critical aspects of reaction optimization and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their quest for new therapeutic agents.

Introduction: The Enduring Importance of the Sulfonamide Moiety

Sulfonamides represent a privileged structural motif in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The enduring appeal of the sulfonamide functional group lies in its ability to act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[3] The synthesis of novel sulfonamide derivatives remains a critical endeavor in lead generation and optimization within drug discovery programs.[4]

The reagent at the heart of this guide, 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, presents a trifunctionalized scaffold that offers medicinal chemists a powerful tool for molecular design. The substituents on the benzoic acid core—ethoxy, fluoro, and the carboxylic acid itself—can significantly influence the physicochemical properties of the final sulfonamide, such as lipophilicity, metabolic stability, and target binding affinity.[3][5] The strategic placement of these groups allows for fine-tuning of the molecule's electronic and steric profile, which is paramount for achieving desired pharmacological activity.[3]

Mechanistic Insights: The Nucleophilic Attack on the Sulfonyl Chloride

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction.[1] The fundamental mechanism involves the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1][6] This nucleophilic attack is facilitated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which renders the sulfur atom highly electron-deficient.[7]

The reaction proceeds through a proposed intermediate, leading to the displacement of the chloride ion, a good leaving group, and the subsequent formation of a stable sulfonamide bond.[6] A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated as a byproduct of the reaction, driving the equilibrium towards product formation.[1][8]

Sulfonamide Formation Mechanism Amine R-NH₂ Intermediate [Ar-SO₂(Cl)-NH₂⁺-R] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->Intermediate Base Base (e.g., Et₃N) HCl_Base Base-H⁺Cl⁻ Base->HCl_Base HCl Quenching Sulfonamide Ar-SO₂-NH-R Intermediate->Sulfonamide Chloride Elimination

Caption: General mechanism of sulfonamide synthesis.

Experimental Protocols

Materials and Equipment
  • 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Microwave reactor (for microwave-assisted synthesis)

Protocol 1: Conventional Synthesis at Room Temperature

This protocol outlines the standard procedure for sulfonamide synthesis under conventional heating conditions.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine (1.5 equivalents), to the stirred solution.[8]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[1]

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting sulfonyl chloride.[7]

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO3 solution (once), and finally with brine (once).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields.[6]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (1.0 equivalent) and the chosen primary or secondary amine (1.2 equivalents).

  • Solvent and Base: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. Add a base, for instance, potassium carbonate (2.0 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-30 minutes).[8]

  • Workup and Purification: After cooling, the workup and purification steps are similar to the conventional protocol. The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the base and any inorganic byproducts. The final product is then purified by chromatography or recrystallization.

Experimental_Workflow Start Start: Reagents & Glassware DissolveAmine Dissolve Amine in Anhydrous DCM Start->DissolveAmine Cool Cool to 0°C (Ice Bath) DissolveAmine->Cool AddBase Add Base (e.g., Et₃N) Cool->AddBase DissolveSulfonyl Dissolve Sulfonyl Chloride in DCM AddSulfonyl Dropwise Addition of Sulfonyl Chloride AddBase->AddSulfonyl DissolveSulfonyl->AddSulfonyl React Stir at Room Temperature (6-18h) AddSulfonyl->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Dry Dry Organic Layer (MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End End: Pure Sulfonamide Purify->End

Caption: Workflow for conventional sulfonamide synthesis.

Reaction Optimization and Characterization

The success of the sulfonamide synthesis can be influenced by several factors. The choice of base and solvent can impact the reaction rate and yield. For less reactive amines, a stronger base or a higher reaction temperature may be necessary.[8] The stoichiometry of the reactants should also be carefully controlled to minimize side reactions.

The synthesized sulfonamides can be characterized using a suite of standard analytical techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic S=O stretching bands, which are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

ParameterConventional MethodMicrowave-Assisted MethodRationale
Reaction Time 6-18 hours10-30 minutesMicrowave irradiation accelerates the reaction by rapidly heating the system.[6]
Temperature 0 °C to Room Temperature80-120 °CHigher temperatures in microwave synthesis overcome activation energy barriers more quickly.
Typical Solvents Dichloromethane, TetrahydrofuranN,N-Dimethylformamide, 1,4-DioxaneHigh-boiling point solvents are required for microwave synthesis to reach higher temperatures.
Typical Bases Triethylamine, PyridinePotassium Carbonate, Sodium HydrideInorganic bases are often used in microwave synthesis due to their stability at high temperatures.[8]
Yields Good to ExcellentOften higher than conventional methodsShorter reaction times can minimize the formation of degradation byproducts.

Safety Precautions

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid and other sulfonyl chlorides are corrosive and moisture-sensitive.[9] They can cause severe skin burns and eye damage.[9] It is imperative to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] The reaction should be performed under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.[1]

Conclusion

The synthesis of sulfonamides using 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid provides a robust and versatile platform for the generation of novel molecular entities with significant therapeutic potential. The protocols detailed in this guide, for both conventional and microwave-assisted synthesis, offer reliable methods for accessing a diverse range of sulfonamide derivatives. By understanding the underlying reaction mechanism and the key parameters for optimization, researchers can effectively utilize this valuable building block to advance their drug discovery and development programs.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at:

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Available at: [Link]

  • König, B. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Available at: [Link]

  • King, J. F., & Aslam, M. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals. Available at: [Link]

  • Preprints.org. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Protocols for the Conjugation of Chlorosulfonyl Groups with Primary Amines

Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols Executive Summary Chlorosulfonyl groups (sulfonyl chlorides) are highly reactive elec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

Chlorosulfonyl groups (sulfonyl chlorides) are highly reactive electrophiles utilized extensively across organic drug synthesis and bioconjugation workflows. When reacted with primary amines, they form sulfonamide linkages—bonds renowned for their exceptional stability against chemical degradation, hydrolytic cleavage, and enzymatic breakdown[1]. This application note synthesizes field-proven methodologies for handling these moisture-sensitive reagents, detailing both small-molecule organic synthesis (Schotten-Baumann conditions)[2] and macromolecular bioconjugation (e.g., fluorophore and PEG labeling)[3].

Mechanistic Causality & Reaction Dynamics

The formation of a sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism. The unshared electron pair of the primary amine's nitrogen attacks the highly electrophilic sulfur atom of the chlorosulfonyl group, displacing a chloride ion[4].

Because this reaction generates hydrochloric acid (HCl) as a byproduct, an acid scavenger (base) is strictly required to prevent the amine from becoming protonated and unreactive, thereby driving the reaction to completion[5].

In aqueous bioconjugation, causality dictates a delicate pH balance. The buffer pH must be alkaline enough (typically pH 8.5–10.0) to deprotonate the target primary amines (e.g., the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino group of lysine residues, pKa ~10.5), rendering them nucleophilic[3][6]. However, elevated pH and the presence of water accelerate the primary competing side-reaction: the rapid hydrolysis of the sulfonyl chloride into a non-reactive sulfonic acid[7]. Consequently, bioconjugation protocols demand a significant molar excess of the chlorosulfonyl reagent to compensate for hydrolytic loss.

G A Primary Amine (Target/Protein) D Nucleophilic Attack at Sulfur Center A->D B Chlorosulfonyl Reagent (Dye/PEG/Drug) B->D C Alkaline Conditions (pH 8.5-10 or Org. Base) C->D Deprotonates Amine Scavenges HCl E Stable Sulfonamide Conjugate D->E Primary Pathway F Hydrolysis Byproduct (Sulfonic Acid) D->F Competing Reaction (in H2O)

Logical workflow of chlorosulfonyl-amine conjugation and competing hydrolysis.

Quantitative Optimization Parameters

To ensure a self-validating experimental design, the following parameters must be optimized based on the reaction environment.

ParameterOrganic Synthesis (Small Molecule)Bioconjugation (Proteins/Antibodies)Mechanistic Rationale
Solvent System Biphasic (2-MeTHF/Water) or Anhydrous DCMAqueous Buffer + <10% DMFProteins require aqueous environments; small molecules tolerate organic solvents which prevent reagent hydrolysis.
pH / Base Triethylamine, Pyridine, or Na₂CO₃ (pH > 10)pH 8.5 – 9.0 (Sodium Carbonate/Bicarbonate)Bioconjugation pH balances amine deprotonation (nucleophilicity) against the rate of sulfonyl chloride hydrolysis.
Molar Excess 1.0 – 1.2x (Reagent : Amine)10x – 50x (Reagent : Protein)High aqueous hydrolysis rates in bioconjugation necessitate a massive molar excess of the chlorosulfonyl reagent.
Temperature 0 °C to Room Temperature4 °C (Overnight) or Room Temp (1-2 hrs)Lower temperatures reduce hydrolysis rates and preserve protein tertiary structure[1][4].

Step-by-Step Experimental Protocols

Protocol A: Small-Molecule Sulfonamide Synthesis (Modified Schotten-Baumann)

Context: Used for Active Pharmaceutical Ingredient (API) development and organic building blocks[2][5]. Self-Validation Check: The disappearance of the amine starting material can be monitored via TLC or LC-MS.

  • Preparation: Dissolve the primary amine (1.0 eq) in an anhydrous organic solvent (e.g., dichloromethane or 2-MeTHF)[5].

  • Base Addition: Add an organic base such as anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to act as an HCl scavenger[4]. Alternatively, for true Schotten-Baumann conditions, use a biphasic system with aqueous Na₂CO₃[2].

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath. This controls the highly exothermic nature of the reaction and minimizes side reactions[4].

  • Reagent Addition: Dissolve the chlorosulfonyl reagent (1.1 eq) in the chosen anhydrous solvent and add it dropwise to the amine solution over 30–60 minutes[4].

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Workup: Quench the reaction with cold water. Separate the organic layer, wash successively with 1M HCl (to remove unreacted amine and TEA) and brine, dry over anhydrous MgSO₄, and concentrate under vacuum[4].

Protocol B: Protein Bioconjugation (e.g., Texas Red Sulfonyl Chloride Labeling)

Context: Covalent attachment of fluorescent dyes or PEG-linkers to lysine residues on antibodies and proteins[1][3]. Self-Validation Check: Successful conjugation can be verified by measuring the Degree of Labeling (DOL) via UV-Vis spectroscopy or observing a mass shift via MALDI-TOF MS.

  • Buffer Exchange: Dialyze or desalt the target protein (1–5 mg/mL) into an amine-free conjugation buffer (0.1 M Sodium Carbonate/Bicarbonate, pH 9.0).

    • Critical Causality: Strictly avoid Tris or glycine buffers. These contain primary amines that will competitively consume the chlorosulfonyl reagent, plummeting the conjugation yield[6].

  • Reagent Preparation: Immediately before use, dissolve the chlorosulfonyl reagent (e.g., Texas Red Sulfonyl Chloride) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10–50 mM[1][3].

    • Critical Causality: Do not use DMSO for Texas Red sulfonyl chloride, as the sulfonyl chloride group is known to react directly with DMSO[8]. Furthermore, solutions of reactive probes should not be stored due to rapid hydrolysis[8].

  • Conjugation: While gently stirring the protein solution on ice, slowly add the chlorosulfonyl stock solution to achieve a 10- to 50-fold molar excess of reagent to protein[1][9]. Ensure the final organic solvent (DMF) concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark for 1 hour at room temperature or overnight at 4 °C with continuous gentle mixing[1][3].

  • Quenching (Optional): Stop the reaction by adding 1/10th volume of 1.5 M hydroxylamine hydrochloride (adjusted to pH 8.0 with NaOH) and incubate for 30 minutes. This quenches unreacted sulfonyl chloride and reverses any unstable ester linkages formed on tyrosine or serine residues[8].

  • Purification: Remove unreacted dye and hydrolyzed byproducts (e.g., highly water-soluble sulforhodamine 101) using a size-exclusion chromatography (SEC) column or by extensive dialysis against PBS[3][8].

References

1.[2] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. URL: 2.[5] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. URL: 3.[4] CONVERSION OF PRIMARY ALCOHOLS TO URETHANES via THE INNER SALT OF METHYL (CHLOROSULFONYL)CARBAMATE. Organic Syntheses Procedure. URL: 4.[1] Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation to Primary Amines. Benchchem. URL: 5.[3] Texas Red Sulfonyl Chloride. ThermoFisher Scientific. URL: 6.[9] Conjugation of Fluorochromes to Monoclonal Antibodies. PMC - NIH. URL: 7.[8] Antibody Conjugates for Cell Biology. USPTO / Current Protocols in Cell Biology. URL: 8.[6] Common Amine-Reactive Moieties and Their Chemical Reactivity. AAT Bioquest. URL:

Sources

Method

Chemoselective Coupling Strategies for 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid: A Technical Guide

Executive Summary 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a highly valuable bifunctional building block, frequently utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitor analogs (e.g., fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a highly valuable bifunctional building block, frequently utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitor analogs (e.g., fluorinated sildenafil or udenafil derivatives)[1][2]. The presence of two distinct electrophilic sites—a highly reactive sulfonyl chloride (-SO₂Cl) and an unactivated carboxylic acid (-COOH)—presents a classical challenge in chemoselectivity. This application note provides a comprehensive, mechanistically grounded guide to sequentially coupling these functional groups without cross-reactivity or the need for transient protecting groups.

Mechanistic Rationale: The Chemoselectivity Paradigm

The core strategy for utilizing this reagent relies on the vast kinetic difference in electrophilicity between the sulfonyl chloride and the carboxylic acid[3].

When exposed to an amine in the presence of a mild organic base, the highly electrophilic sulfur atom of the -SO₂Cl group undergoes rapid nucleophilic attack, forming a sulfonamide. Simultaneously, the carboxylic acid is deprotonated by the base to form a carboxylate anion (-COO⁻). This anion is nucleophilically inert towards amines, effectively "self-protecting" the carboxyl moiety during the sulfonylation step.

The introduction of the 3-fluoro substituent in this specific analog serves two purposes:

  • Pharmacological: It acts as a metabolic block and modulates the lipophilicity of the final active pharmaceutical ingredient (API).

  • Chemical: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKₐ of the adjacent carboxylic acid, ensuring rapid and complete deprotonation by mild bases, while simultaneously increasing the electrophilicity of the sulfonyl chloride.

Kinetics Start Bifunctional Substrate (-SO2Cl & -COOH) Cond1 Amine + Mild Base (No Coupling Reagent) Start->Cond1 SO2Cl_React -SO2Cl Reacts (Kinetically Fast Electrophile) Cond1->SO2Cl_React Rapid Attack COOH_Unreact -COOH Unreacts (Forms Inert Carboxylate) Cond1->COOH_Unreact Deprotonation

Kinetic basis for chemoselective amine coupling without carboxylic acid activation.

Reagent Selection & Process Optimization

Step 1: Sulfonylation (Formation of the Sulfonamide)

To prevent the hydrolysis of the chlorosulfonyl derivative into its corresponding sulfonic acid (-SO₃H), the choice of base and solvent is critical[4].

  • Base: Inorganic aqueous bases (e.g., NaOH) promote competitive hydrolysis of the -SO₂Cl group, leading to significant yield losses and poor impurity profiles[5]. Anhydrous organic proton scavengers, specifically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) , are mandatory to neutralize the HCl byproduct without introducing hydrolytic pathways.

  • Solvent: While aprotic solvents like Acetone or Dichloromethane (DCM) are standard, Isopropanol (IPA) has proven exceptionally effective for this class of molecules[4][5]. The steric bulk of IPA makes it a poor nucleophile, preventing esterification, while its polarity perfectly solubilizes the reacting amine and the resulting sulfonamide intermediate.

Step 2: Amide Coupling (Activation of the Carboxylic Acid)

Once the sulfonamide is isolated, the unreacted carboxylic acid must be activated to couple with a second amine. Due to the steric hindrance provided by the ortho-ethoxy group and the electronic deactivation from the meta-fluoro group, highly efficient uronium-based coupling reagents are recommended.

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA in DMF provides near-quantitative yields by forming a highly reactive OAt-ester intermediate.

  • Alternative: EDC/HOBt can be used for larger-scale syntheses to avoid the cost and toxicity associated with HATU, though reaction times may need to be extended.

Workflow A 5-(Chlorosulfonyl)-2-ethoxy -3-fluorobenzoic acid C Sulfonamide Intermediate (Preserved -COOH) A->C Step 1: Chemoselective Sulfonylation (0-25°C) B Amine 1 (e.g., N-methylpiperazine) + Base (TEA / IPA) B->C E Final Bis-coupled Product (Sulfonamide + Amide) C->E Step 2: Amide Coupling D Amine 2 + Coupling Reagent (e.g., HATU / DIPEA) D->E

Sequential chemoselective coupling workflow for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid.

Quantitative Data: Solvent & Base Optimization for Sulfonylation

The following table synthesizes process chemistry data adapted from the optimization of related PDE5 inhibitor intermediates (e.g., sildenafil synthesis), demonstrating the profound impact of solvent and base selection on the initial sulfonylation yield[4][5][6].

Solvent SystemProton Scavenger (Base)Yield (% by Weight)Hydrolysis Impurity Profile
Isopropanol (IPA) Triethylamine (TEA) 86.1 - 95.5% Very Low
AcetoneTriethylamine (TEA)62.3 - 72.7%Low
Ethyl AcetateNaOH (aq)76.5%Moderate
AcetoneNaOH (aq)57.5%High (-SO₃H formation)

Table 1: Optimization matrix for the chemoselective sulfonylation of chlorosulfonyl benzoic acid derivatives. Isopropanol/TEA provides the optimal balance of solubility and minimal hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of the Sulfonamide Intermediate

Objective: Couple Amine 1 (e.g., 1-methylpiperazine) to the -SO₂Cl group while leaving the -COOH intact.

  • Preparation: Suspend 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous Isopropanol (10 mL per gram of substrate) under a nitrogen atmosphere. Cool the suspension to 0–5 °C using an ice bath.

  • Amine Addition: In a separate vial, prepare a solution of 1-methylpiperazine (1.1 eq, 11 mmol) and Triethylamine (2.0 eq, 20 mmol) in Isopropanol (5 mL).

  • Dropwise Addition: Add the amine/base solution dropwise to the main reaction flask over 30 minutes, maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation Check (LC-MS/TLC): Quench a 10 µL aliquot in methanol. LC-MS should show the disappearance of the starting material mass and the appearance of the sulfonamide mass [M+H]⁺. The absence of the sulfonic acid byproduct confirms successful exclusion of water.

  • Isolation: Concentrate the mixture under reduced pressure to remove IPA. Resuspend the crude residue in water and adjust the pH to 4.5–5.0 using 1M HCl to precipitate the zwitterionic sulfonamide-carboxylic acid intermediate. Filter, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Activation and Amide Formation

Objective: Couple Amine 2 to the preserved -COOH group of the intermediate generated in Protocol A.

  • Activation: Dissolve the sulfonamide intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add DIPEA (3.0 eq, 15 mmol) and stir for 5 minutes at room temperature.

  • Coupling Reagent: Add HATU (1.2 eq, 6 mmol) in one portion. Stir the mixture for 15 minutes to ensure complete formation of the active OAt-ester. The solution will typically turn a pale yellow color.

  • Amine Addition: Add Amine 2 (e.g., a pyrazolopyrimidinone derivative) (1.1 eq, 5.5 mmol) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The active ester spot should be completely consumed, replaced by a new, more lipophilic product spot.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL), 5% aqueous LiCl (to remove DMF) (2 x 25 mL), and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final bis-coupled product via flash column chromatography or crystallization as appropriate for the specific analog.

References

  • Source: d-nb.
  • Source: Journal of the American Chemical Society (ACS)
  • Sildenafil chlorosulfonyl Source: Benchchem URL
  • 2-Ethoxy-5-[(4-methylpiperazin-1-yl)
  • Source: European Patent Office (EPO)
  • EP1633364B1 - Processes for the production of sildenafil base and citrate salt Source: Google Patents URL

Sources

Application

Application Note: Reaction Conditions for 5-Chlorosulfonyl Benzoic Acid Derivatives

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with 5-chlorosulfonyl benzoic acid derivatives . These scaffolds are critical intermediates in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with 5-chlorosulfonyl benzoic acid derivatives . These scaffolds are critical intermediates in the synthesis of diuretics (e.g., bumetanide analogs), SGLT2 inhibitors, and NKCC1 inhibitors.

Introduction & Strategic Importance

The 5-chlorosulfonyl-2-substituted benzoic acid scaffold is a privileged structure in drug discovery. The presence of both a reactive sulfonyl chloride (


) and a carboxylic acid (

) allows for orthogonal functionalization.
  • The Sulfonyl Chloride: Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.

  • The Carboxylic Acid: Modulates solubility and potency; serves as a handle for further amide coupling or esterification after the sulfonamide is established.

Common Challenges:

  • Hydrolytic Instability: The

    
     group hydrolyzes to the sulfonic acid (
    
    
    
    ) upon exposure to moisture, drastically reducing yield.
  • Regioselectivity: Controlling chlorosulfonation at the C5 position (meta to

    
    , para to C2-substituent) requires precise temperature control.
    
  • Chemomoselectivity: Differentiating between the

    
     and 
    
    
    
    during nucleophilic attack.

Synthesis of the Scaffold (Chlorosulfonation)

The most robust method for generating this scaffold is electrophilic aromatic substitution using chlorosulfonic acid (


).[1]
Mechanism & Causality

Chlorosulfonic acid acts as both the solvent and the electrophile source.[1] It generates the reactive sulfonyl cation (


).
  • Substrate: 2-substituted benzoic acids (e.g., 2-methoxy, 2-chloro, or 2-hydroxybenzoic acid). The C2 substituent is an ortho/para director, while the

    
     is a meta director. These effects reinforce each other to direct substitution to the C5 position .
    
  • Temperature Control:

    • Low Temp (

      
      ):  Prevents immediate exothermic decomposition but may stall the reaction at the sulfonic acid intermediate.
      
    • High Temp (

      
      ):  Necessary to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
      
Protocol A: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid

Target: Gram-scale synthesis of the intermediate.

Reagents:

  • 2-Methoxybenzoic acid (1.0 equiv)

  • Chlorosulfonic acid (6.0 - 10.0 equiv) [Excess acts as solvent and dehydrating agent]

  • Thionyl chloride (

    
    ) [Optional: 1-2 equiv if conversion is incomplete]
    

Step-by-Step Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a drying tube (CaCl

    
    ) and a magnetic stir bar. Place in an ice-water bath (
    
    
    
    )
    .
  • Addition: Add Chlorosulfonic acid (40 mL) to the flask.

  • Substrate Introduction: Add 2-Methoxybenzoic acid (15.2 g, 100 mmol) portion-wise over 30 minutes. Critical: Maintain internal temp

    
     to avoid charring.
    
  • Reaction: Remove the ice bath. Heat the mixture to

    
      for 4–12 hours.
    
    • Checkpoint: Monitor HCl gas evolution.[1][2] Reaction is near completion when evolution ceases.[2]

  • Quenching (The "Crash-Out"):

    • Prepare a beaker with 300 g of crushed ice .

    • Cool the reaction mixture to RT.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Why? Rapid dilution keeps the temperature low, preventing hydrolysis of the newly formed

      
       back to 
      
      
      
      .
  • Isolation: Filter the white precipitate immediately. Wash with ice-cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry under high vacuum over

    
     or in a desiccator. Do not heat above 
    
    
    
    while wet.

Downstream Functionalization (Sulfonamide Formation)

This step requires chemoselectivity. The sulfonyl chloride is significantly more reactive toward amines than the carboxylic acid is. Therefore, no protection of the carboxylic acid is usually required if the reaction is performed under mild, basic conditions.

Protocol B: Chemoselective Sulfonamide Synthesis

Target: Reaction of 5-chlorosulfonyl-2-substituted benzoic acid with a primary amine.

Reagents:

  • 5-(Chlorosulfonyl)benzoic acid derivative (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.5 equiv)
    
  • Solvent: Anhydrous THF or DCM (if organic soluble) OR Water/Acetone (if inorganic base used).

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF (0.2 M concentration) . Cool to

    
     .
    
  • Addition: Add the 5-chlorosulfonyl derivative (1.0 equiv) portion-wise or as a solution in THF.

    • Note: If the starting material contains free

      
      , the first equivalent of base will deprotonate it, forming the carboxylate. This carboxylate is electron-rich and less electrophilic, preventing amide coupling at the carbon center, thereby ensuring selectivity for the sulfur center.
      
  • Reaction: Stir at

    
     for 1 hour , then warm to Room Temperature (RT) for 2–4 hours.
    
  • Workup:

    • Concentrate the solvent.

    • Redissolve in EtOAc and wash with 1N HCl (to protonate the carboxylic acid and remove excess amine).

    • Wash with brine, dry over

      
      , and concentrate.
      

Data Summary & Optimization Table

VariableConditionImpact on Yield/Purity
Stoichiometry 1:6 (Substrate:

)
Optimal. Excess ensures complete conversion and acts as solvent.
Temperature (Rxn)

High. Essential to drive

.[3] Lower temps yield sulfonic acid.
Quenching Ice/Water (

)
Critical. Higher temps during quench cause rapid hydrolysis to sulfonic acid (water soluble, lost in filtrate).
Solvent (Coupling) THF or DCMPreferred. Minimizes hydrolysis of sulfonyl chloride compared to aqueous conditions.
Base (Coupling) DIPEA or

Standard. Organic bases are preferred for solubility in THF/DCM.

Visual Workflows

Pathway Diagram: Synthesis & Selectivity

The following diagram illustrates the synthesis flow and the critical decision points for chemoselectivity.

ReactionPathway Start 2-Substituted Benzoic Acid (COOH, R=OMe/Cl) Intermediate Intermediate: Sulfonic Acid (Ar-SO3H) Start->Intermediate 0°C Addition Reagent Chlorosulfonic Acid (ClSO3H, 6-10 equiv) Reagent->Start Electrophile Source Product1 5-Chlorosulfonyl Derivative (Ar-SO2Cl) Intermediate->Product1 Heat 95°C (Dehydration) Quench Ice Quench (<5°C) Product1->Quench Isolation AmineRxn Amine (R-NH2) + Base Product1->AmineRxn Selectivity Step Quench->Product1 Precipitate SideProduct Hydrolysis Byproduct (Ar-SO3H) Quench->SideProduct If Temp > 10°C Final Sulfonamide Product (COOH intact) AmineRxn->Final Kinetic Control (SO2Cl > COCl)

Caption: Workflow for the regioselective chlorosulfonation and subsequent chemoselective sulfonamide formation.

Troubleshooting Guide: Common Failure Modes

Troubleshooting Issue1 Low Yield after Quench Cause1 Hydrolysis to Sulfonic Acid Issue1->Cause1 Fix1 Ensure T < 5°C during quench; Filter immediately. Cause1->Fix1 Issue2 Incomplete Reaction Cause2 Temp too low during heating Issue2->Cause2 Fix2 Increase temp to 95°C; Add Thionyl Chloride. Cause2->Fix2 Issue3 Double Substitution Cause3 Amine attacks COOH Issue3->Cause3 Fix3 Do NOT use coupling agents (EDC/HATU) at this stage. Use mild base only. Cause3->Fix3

Caption: Decision tree for troubleshooting yield and selectivity issues.

References

  • Naqvi, A. et al. (2020). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Royal Society of Chemistry Advances.

  • BenchChem Application Note . (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.

  • Delpire, E. et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors. Journal of Medicinal Chemistry.

  • Organic Syntheses . p-Acetaminobenzenesulfonyl Chloride.[4] Coll. Vol. 1, p. 8; Vol. 8, p. 100.

  • ChemicalBook . 4-(Chlorosulfonyl)benzoic acid Properties and Synthesis.

Sources

Method

Inavolisib (CAS 1375471-59-2): A Guide to its Application in Kinase Inhibitor Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Inavolisib (CAS 1375471-59-2), also known as GDC-0077 and RG6114, in the field of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Inavolisib (CAS 1375471-59-2), also known as GDC-0077 and RG6114, in the field of kinase inhibitor research. This guide is designed to offer both a comprehensive overview and practical, field-proven protocols to facilitate the effective use of this potent and selective PI3Kα inhibitor.

Introduction to Inavolisib: A Dual-Action Inhibitor

Inavolisib is a potent, orally active, and highly selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα)[1]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in various cancers[2]. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are particularly common in breast cancer, occurring in approximately 40% of cases[3].

What sets Inavolisib apart is its dual mechanism of action. Not only does it competitively bind to the ATP-binding site of PI3Kα, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), but it also preferentially induces the proteasome-dependent degradation of mutant PI3Kα protein[1][4]. This selective degradation of the oncoprotein, while sparing the wild-type protein, offers a significant therapeutic window and a more sustained inhibition of downstream signaling.

Key Characteristics of Inavolisib:

PropertyValueReference
CAS Number 1375471-59-2N/A
Synonyms GDC-0077, RG6114[1]
Target PI3Kα (Phosphoinositide 3-kinase alpha)[1]
IC50 0.038 nM[1]
Selectivity >300-fold for PI3Kα over PI3Kβ, δ, and γ; >2000-fold over other PIK family members[1]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when constitutively activated by mutations in genes like PIK3CA, drives tumorigenesis. Understanding this pathway is crucial for appreciating the mechanism of action of Inavolisib.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GrowthFactor Growth Factor GrowthFactor->RTK Binds Inavolisib Inavolisib (GDC-0077) Inavolisib->PI3K Inhibits & Degrades Mutant

Caption: PI3K/Akt/mTOR Signaling Pathway and the Action of Inavolisib.

Experimental Applications and Protocols

Inavolisib is a versatile tool for investigating the PI3K pathway in cancer research. Below are detailed protocols for its application in key in vitro and in vivo experiments. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Experimental Workflow for Evaluating Inavolisib

Workflow A In Vitro Kinase Assay (Determine IC50) B Cell-Based Assays (PIK3CA-Mutant Cell Lines) A->B C Western Blotting (Pathway Modulation) B->C D Cell Proliferation Assay (e.g., MTS/SRB) B->D E Apoptosis Assay (e.g., Caspase-Glo) B->E F In Vivo Xenograft Model (Efficacy Studies) C->F D->F E->F G Tumor Growth Inhibition (TGI) Assessment F->G H Pharmacodynamic Analysis (Biomarker Modulation in Tumors) F->H

Sources

Application

Application Note: Regioselective C5-Functionalization of 2-Ethoxy-3-fluorobenzoic Acid

Introduction and Strategic Relevance In modern drug discovery, highly substituted benzoic acids serve as critical building blocks for active pharmaceutical ingredients (APIs). Specifically, 2-ethoxy-3-fluorobenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Relevance

In modern drug discovery, highly substituted benzoic acids serve as critical building blocks for active pharmaceutical ingredients (APIs). Specifically, 2-ethoxy-3-fluorobenzoic acid has emerged as a vital intermediate in the development of targeted therapeutics, including[1].

Functionalization at the C5 position of this scaffold unlocks access to diverse chemical space. Halogenation (e.g., bromination) provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while chlorosulfonylation grants direct access to sulfonamide libraries, a cornerstone motif in medicinal chemistry. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the regioselective C5-functionalization of 2-ethoxy-3-fluorobenzoic acid.

Mechanistic Insights: Synergistic Directing Effects

The exceptional regioselectivity observed during the Electrophilic Aromatic Substitution (EAS) of 2-ethoxy-3-fluorobenzoic acid is not accidental; it is the result of highly cooperative electronic directing effects from the existing substituents, a phenomenon well-documented in[2],[3]:

  • The Ethoxy Group (-OEt) at C2: Acts as a powerful electron-donating group via resonance (+M effect). It strongly activates the ring and directs incoming electrophiles to the ortho and para positions. The para position corresponds to C5.

  • The Carboxylic Acid (-COOH) at C1: Acts as an electron-withdrawing group (-I, -M) and is a meta-director. The meta positions relative to C1 are C3 (already occupied by fluorine) and C5.

  • The Fluorine Atom (-F) at C3: Withdraws electron density inductively (-I) but donates via resonance (+M), making it an ortho/para-director but overall deactivating. It directs to C2 (occupied), C4, and C6.

Causality of Regioselectivity: The C5 position experiences synergistic activation from the strongly activating para-directing ethoxy group and the meta-directing carboxylic acid. Conversely, the C4 and C6 positions are sterically hindered and lack this dual electronic reinforcement. Consequently, electrophilic attack proceeds through a highly stabilized Wheland intermediate at C5, yielding >95% regioselectivity.

Workflow Visualization

C5_Functionalization SM 2-Ethoxy-3-fluorobenzoic acid (Starting Material) EAS Electrophilic Aromatic Substitution (Regioselective at C5) SM->EAS Brom_Cond Bromination Reagents: Br2, AcOH Temp: 0-25 °C EAS->Brom_Cond Pathway A CS_Cond Chlorosulfonylation Reagents: ClSO3H Temp: 0-60 °C EAS->CS_Cond Pathway B Prod_Brom 5-Bromo-2-ethoxy- 3-fluorobenzoic acid Brom_Cond->Prod_Brom >98% Regioselectivity Prod_CS 5-(Chlorosulfonyl)-2-ethoxy- 3-fluorobenzoic acid CS_Cond->Prod_CS >95% Regioselectivity

Figure 1: Divergent C5-functionalization pathways of 2-ethoxy-3-fluorobenzoic acid via EAS.

Experimental Protocols

Protocol A: Regioselective Bromination

Target: 5-Bromo-2-ethoxy-3-fluorobenzoic acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxy-3-fluorobenzoic acid (1.0 eq) in glacial acetic acid (10 mL/g of substrate).

    • Causality: Glacial acetic acid provides a polar, protic environment that stabilizes the cationic intermediate and acts as a mild acid catalyst to polarize the Br₂ molecule, eliminating the need for harsh Lewis acids.

  • Reagent Addition: Cool the solution to 0–5 °C using an ice-water bath. Add a solution of bromine (Br₂, 1.1 eq) in glacial acetic acid dropwise over 30 minutes.

    • Causality: Strict temperature control and dropwise addition prevent thermal runaway and suppress oxidative degradation or over-bromination.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to warm to 20–25 °C. Stir for 4–6 hours. Monitor via LC-MS.

  • Quenching: Pour the reaction mixture into vigorously stirred ice-cold water containing 5% w/v sodium bisulfite (NaHSO₃).

    • Causality: Sodium bisulfite rapidly reduces any unreacted electrophilic bromine to harmless bromide salts, preventing product degradation during isolation.

  • Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold deionized water to remove residual acetic acid, and dry under high vacuum at 40 °C.

Protocol B: Chlorosulfonylation

Target: 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

  • Preparation: Charge a dry, multi-neck flask equipped with a reflux condenser and an HCl gas scrubber with neat chlorosulfonic acid (ClSO₃H, 8.0 eq). Cool to 0–5 °C.

    • Causality: Chlorosulfonic acid selectively chlorosulfonates aryl rings via an [4]. A large excess is required as it functions sequentially as the sulfonating agent, the chlorinating agent, and the solvent.

  • Reagent Addition: Add 2-ethoxy-3-fluorobenzoic acid (1.0 eq) portion-wise over 45 minutes, keeping the internal temperature below 10 °C.

    • Causality: The initial electrophilic sulfonation releases HCl gas and is highly exothermic. Portion-wise addition prevents thermal spikes that could cause ether cleavage (de-ethylation).

  • Reaction Propagation: Gradually heat the mixture to 60 °C and stir for 3–4 hours.

    • Causality: Elevated temperatures are thermodynamically necessary to drive the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.

  • Quenching: Cool the mixture to room temperature, then add it dropwise to vigorously stirred crushed ice.

    • Causality: The massive excess of ClSO₃H must be hydrolyzed safely. Crushed ice maintains a strictly low temperature (<5 °C), preventing the moisture-sensitive sulfonyl chloride from hydrolyzing back to the sulfonic acid.

  • Isolation: Extract the aqueous suspension with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation and Data Presentation

A self-validating protocol requires robust analytical confirmation. The regiochemical outcome is definitively confirmed via ¹H-NMR spectroscopy. Substitution at C5 leaves isolated protons at the C4 and C6 positions. These protons exhibit characteristic meta-coupling (J ≈ 2.0 Hz). Furthermore, the C4 proton typically presents as a doublet of doublets (dd) due to additional strong ortho-coupling with the C3 fluorine atom (³JHF ≈ 8–11 Hz), whereas the C6 proton shows only weaker long-range coupling to the fluorine.

Table 1: Quantitative Summary of C5-Functionalization

ParameterProtocol A: BrominationProtocol B: Chlorosulfonylation
Target Product 5-Bromo-2-ethoxy-3-fluorobenzoic acid5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
Primary Reagents Br₂ (1.1 eq), Glacial AcOHClSO₃H (8.0 eq)
Temperature Profile 0 °C → 25 °C0 °C → 60 °C
Reaction Time 4 – 6 hours3 – 4 hours
Typical Yield (%) 88 – 92%75 – 82%
Regioselectivity >98% (C5 position)>95% (C5 position)
Key ¹H-NMR Marker C4-H & C6-H (meta coupling, J ~ 2.0 Hz)C4-H & C6-H (meta coupling, J ~ 2.2 Hz)

References

  • Title: WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL
  • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: Preparation of Sulfonyl Fluoride Derivatives from Sulfonyl Chlorides

[1][2][3][4][5][6] Abstract This guide details the robust synthesis of sulfonyl fluorides ( ) from sulfonyl chlorides ( ).[1][2][3] Driven by the renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Abstract

This guide details the robust synthesis of sulfonyl fluorides (


) from sulfonyl chlorides (

).[1][2][3] Driven by the renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides have evolved from obscure intermediates to high-value "warheads" in chemical biology and drug discovery.[4] Unlike their chloride counterparts, sulfonyl fluorides exhibit a unique stability-reactivity profile: they are resistant to reduction and hydrolysis under physiological conditions yet react specifically with nucleophiles (e.g., tyrosine residues) in protein binding pockets. This note provides two validated protocols: a standard biphasic method using Potassium Bifluoride (KHF

) and an anhydrous alternative using Potassium Fluoride (KF) with 18-Crown-6.

Introduction & Mechanistic Insight

The SuFEx Revolution

Historically, sulfonyl chlorides were the primary electrophiles for sulfonylation. However, their high susceptibility to hydrolysis and redox instability limits their utility in complex biological environments. The "SuFEx" concept, introduced by K. Barry Sharpless in 2014, identified the sulfonyl fluoride bond as a "sleeping beauty"—thermodynamically stable but kinetically active upon specific activation.

Mechanism of Fluorination

The conversion of sulfonyl chloride to sulfonyl fluoride is a nucleophilic substitution at the sulfur(VI) center.

  • The Challenge: "Naked" fluoride ions (e.g., from TBAF or KF) are extremely basic in aprotic solvents, often leading to side reactions or elimination.[5]

  • The Solution (Bifluoride): The bifluoride anion (

    
    ), typically delivered via KHF
    
    
    
    , acts as a mild, solvated source of fluoride. It is nucleophilic enough to displace the chloride but significantly less basic than
    
    
    , preventing hydrolysis of the product or starting material.
  • Bond Energy: The transformation is driven thermodynamically; the S-F bond (

    
    90 kcal/mol) is significantly stronger than the S-Cl bond (
    
    
    
    46 kcal/mol), rendering the reaction essentially irreversible.
Visualizing the Workflow

The following diagram outlines the decision process for selecting the appropriate synthetic route based on substrate properties.

G Start Starting Material: Sulfonyl Chloride (R-SO2Cl) CheckWater Is the substrate water-sensitive? Start->CheckWater MethodA Protocol A: Aqueous Biphasic (KHF2 / MeCN / Water) *Standard 'Sharpless' Method* *High Yield, Scalable* CheckWater->MethodA No (Stable) MethodB Protocol B: Anhydrous (KF / 18-Crown-6 / MeCN) *For Labile Substrates* CheckWater->MethodB Yes (Labile) Product Target Product: Sulfonyl Fluoride (R-SO2F) MethodA->Product Bifluoride Exchange MethodB->Product Naked Fluoride Exchange

Figure 1: Decision tree for selecting the optimal fluorination protocol.

Experimental Protocols

Protocol A: The "Sharpless" Method (Aqueous KHF )

Status: Gold Standard Best For: Most aryl and alkyl sulfonyl chlorides. Highly scalable and tolerant of air/moisture.

Reagents
  • Substrate: Sulfonyl chloride (1.0 equiv)

  • Fluoride Source: Potassium Bifluoride (KHF

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) / Water (1:1 ratio typically, or varied for solubility)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonyl chloride (1.0 equiv) in Acetonitrile (concentration

    
    0.5 M).
    
  • Addition: Prepare a saturated aqueous solution of KHF

    
     (approx. 3-4 M). Add this solution dropwise to the stirring sulfonyl chloride solution.
    
    • Note: The reaction mixture will likely become biphasic. Vigorous stirring is essential.

  • Reaction: Stir the mixture at room temperature (RT).

    • Time: Most reactions are complete within 2–4 hours. Monitor by TLC or

      
      F NMR (appearance of singlet around +65 ppm).
      
  • Workup:

    • Dilute the mixture with EtOAc or CH

      
      Cl
      
      
      
      .
    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Crucial: Sulfonyl fluorides are stable to water, so thorough washing removes all inorganic salts.

  • Drying & Concentration: Dry over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Many products are obtained in >95% purity and require no chromatography. If needed, flash column chromatography (Silica gel, Hexanes/EtOAc) is effective.

Protocol B: Anhydrous Method (KF / 18-Crown-6)

Status: Specialized Alternative Best For: Substrates with extremely hydrolytically sensitive functional groups (e.g., activated esters, certain imidazoles) that cannot tolerate the aqueous conditions of Protocol A.

Reagents
  • Substrate: Sulfonyl chloride (1.0 equiv)

  • Fluoride Source: Potassium Fluoride (KF), spray-dried (2.0 – 5.0 equiv)

  • Catalyst: 18-Crown-6 (0.1 – 1.0 equiv)

  • Solvent: Anhydrous Acetonitrile or THF

Step-by-Step Procedure
  • Preparation: Flame-dry a flask and purge with inert gas (

    
     or Ar).
    
  • Mixing: Add the sulfonyl chloride, anhydrous KF, and 18-Crown-6 to the flask.

  • Solvent: Add anhydrous Acetonitrile via syringe.

  • Reaction: Stir at Room Temperature.

    • Note: Without water, the "naked" fluoride is more basic. If elimination byproducts are observed, cool to 0°C.

    • Time: Typically 4–12 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove solid salts.

    • Concentrate the filtrate.[5]

    • Redissolve in EtOAc/Ether and wash with water to remove the crown ether (crown ethers are water-soluble).

  • Purification: Flash chromatography is usually required to remove traces of crown ether or byproducts.

Comparative Analysis of Reagents

FeatureKHF

(Protocol A)
KF / 18-Crown-6 (Protocol B) ZnF

Fluoride Species Bifluoride

Naked Fluoride

Lewis Acid/F donor
Basicity Low (Mild)High (Strong Base)Low
Water Tolerance Excellent (Requires Water)Poor (Strictly Anhydrous)Moderate
Reaction Rate Fast (< 4h)Moderate to FastSlow
Selectivity High (Chemoselective)Moderate (Risk of Elimination)High
Cost Very LowHigh (Crown ether cost)Moderate
Recommendation Primary Choice Secondary ChoiceNiche Use

Troubleshooting & Optimization

Monitoring the Reaction[8]
  • TLC: Sulfonyl fluorides typically have slightly higher R

    
     values than their corresponding chlorides on silica gel.
    
  • 
    F NMR:  This is the gold standard.
    
    • Sulfonyl Fluorides (

      
      ): Singlet, typically +60 to +70 ppm  (relative to CFCl
      
      
      
      ).
    • Bifluoride (

      
      ): Broad peak around -145 to -155 ppm.
      
Common Pitfalls
  • Incomplete Conversion: Usually due to poor stirring in the biphasic Method A. Increase stirring speed or add a phase transfer catalyst (e.g., TBAB) if kinetics are sluggish.

  • Glass Etching: KHF

    
     can etch glass over prolonged periods. For large-scale or long reactions, use Teflon (PTFE) or polyethylene vessels.
    
  • Safety (HF Generation): While KHF

    
     is safer than HF gas, acidification of the waste stream can generate HF. Always quench with basic aqueous solutions (e.g., NaHCO
    
    
    
    )
    before disposal.

References

  • Sharpless, K. B., et al. (2014).Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

  • Davies, W., & Dick, J. H. (1931). Aromatic sulphonyl fluorides: A convenient method of preparation.[2] Journal of the Chemical Society.

  • Bianchi, T. A., & Cate, L. A. (1977). Phase transfer catalysis. Preparation of arenesulfonyl fluorides. The Journal of Organic Chemistry.[1]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry.[1]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Product: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid Status: Active Ticket ID: TSC-2025-SC-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Chemical Nature You are wor...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Status: Active Ticket ID: TSC-2025-SC-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Nature

You are working with a bifunctional electrophile containing a sulfonyl chloride (


) and a carboxylic acid  (

). This molecule presents a unique stability paradox:
  • The Threat: The sulfonyl chloride moiety is highly electrophilic and prone to rapid hydrolysis, generating the corresponding sulfonic acid (

    
    ) and HCl.
    
  • The Catalyst: The internal carboxylic acid can act as an intramolecular proton source, potentially auto-catalyzing hydrolysis if any moisture is present.

  • The Trap: Unlike simple sulfonyl chlorides, you cannot easily purify this compound via aqueous bicarbonate washings because the carboxylic acid will deprotonate, pulling the entire molecule into the aqueous phase where it will rapidly decompose.

Immediate Action Required: Treat this compound as strictly moisture-intolerant. All manipulations must occur under an inert atmosphere (


 or 

).
Module 1: Storage & Handling (The "Dry Chain")

The majority of degradation occurs before the reaction starts. Follow this "Dry Chain" protocol to ensure reagent integrity.

Storage Protocol
ParameterSpecificationReason
Temperature

(Freezer)
Slows the kinetics of nucleophilic attack by adventitious water.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric moisture. Argon is preferred (heavier than air).
Container Glass with PTFE-lined capPlastics (PE/PP) are permeable to moisture over time.
Desiccant Secondary containmentStore the primary vial inside a jar containing activated silica gel or

.
Handling Workflow (DOT Diagram)

Figure 1: Inert Transfer Workflow to prevent atmospheric hydrolysis.

HandlingWorkflow Storage 1. Cold Storage (-20°C) Equilibrate 2. Warm to RT (In Desiccator) Storage->Equilibrate Prevents condensation on cold glass Inert 3. Inert Gas Purge (Balloon/Manifold) Equilibrate->Inert Flush headspace Transfer 4. Syringe/Cannula Transfer Inert->Transfer Avoid open air Reaction 5. Reaction Vessel (Pre-dried) Transfer->Reaction Dry solvent only

Caption: Step-by-step transfer protocol. Critical Step 2 prevents water condensation on the cold reagent bottle, which is a common cause of failure.

Module 2: Reaction Optimization

When using 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, standard "open-flask" chemistry will result in low yields.

Solvent Selection Guide
SolventSuitabilityMax Water ContentNotes
DCM (

)
Excellent

ppm
Best solubility; easy to dry.
THF Good

ppm
Must be fresh; peroxides/wetness are fatal.
Acetonitrile Moderate

ppm
Good for polar couplings, but hygroscopic.
DMF/DMAc AVOID N/ACan react with

(Vilsmeier-type side reactions) and difficult to dry completely.
Alcohols FORBIDDEN N/AWill form sulfonate esters immediately.
The "Base" Problem

You likely need a base to scavenge the HCl generated during sulfonamide formation.

  • Risk: Strong bases or nucleophilic bases (like pyridine) can catalyze hydrolysis if water is present.

  • Solution: Use hindered, non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Protocol: Add the base after the sulfonyl chloride is dissolved in dry solvent, or premix the base with the amine nucleophile, not the sulfonyl chloride.

Module 3: Troubleshooting & Diagnostics
Mechanism of Failure: Hydrolysis

Understanding how it fails helps you prevent it.

Figure 2: Hydrolysis Pathway and Competitive Reactions.

Hydrolysis Start Sulfonyl Chloride (R-SO2Cl) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Goal Sulfonamide (R-SO2NHR) (TARGET) Start->Goal  Fast Kinetics (Dry Conditions)   Water + H2O (Moisture) Water->Transition Product Sulfonic Acid (R-SO3H) (DEAD END) Transition->Product -HCl Amine + Amine (R-NH2) Amine->Goal

Caption: Competition between water (hydrolysis) and amine (product formation).[1][2] Water is smaller and often faster if the system is not dry.

Diagnostic FAQ

Q: I ran an LCMS to check purity, and I see a mass corresponding to the sulfonic acid (M-Cl+OH). Is my reagent bad?

  • A: Not necessarily. This is a common false negative . Sulfonyl chlorides hydrolyze on the column or in the mobile phase (Water/MeCN).

    • Verification Protocol: Take 5 mg of your reagent, dissolve in dry DCM, and add excess benzylamine. Let it react for 5 mins. Run LCMS on this mixture. If you see the benzyl-sulfonamide adduct, your reagent is good. If you still see sulfonic acid, your reagent was degraded.

Q: Can I wash the starting material with water to remove impurities?

  • A: NO. This specific molecule has a carboxylic acid group.[3]

    • Scenario: If you wash with water, the

      
       may partially ionize. If you wash with Bicarb/NaOH, it will ionize (
      
      
      
      ), dissolving the whole molecule into water where the
      
      
      will instantly hydrolyze.
    • Fix: If the reagent is impure, recrystallize from dry toluene or hexane/DCM, or use it crude if the impurity profile allows.

Q: The reaction turned black/tarry.

  • A: This often indicates thermal decomposition or reaction with the solvent (like DMF). Ensure temperature is

    
     during addition and solvent is strictly anhydrous DCM or THF.
    
References & Grounding
  • Sigma-Aldrich Technical Bulletin AL-163 : Handling Air-Sensitive Reagents. (Standard industry protocol for inert transfer).

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman, 1989. (Section on Sulfonyl Chlorides purification and stability).

  • Org. Synth. 1928, 8, 104 . Purification of p-Toluenesulfonyl chloride. Link (Foundational technique for handling sulfonyl chlorides, adapted here for the specific fluorinated derivative).

  • Journal of Medicinal Chemistry . General synthesis of sulfonamides from fluorinated benzoic acid derivatives. (Referencing general stability trends of electron-poor sulfonyl chlorides).

  • BenchChem Safety Data . Hydrolysis hazards of chlorosulfonyl benzoic acids. Link (General safety and reactivity data).

Sources

Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis with Fluorinated Benzoates

Ticket ID: #SULF-OPT-2024 Subject: Improving Yield & Chemoselectivity in Sulfonamide Synthesis using Fluorinated Benzoate Scaffolds Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULF-OPT-2024 Subject: Improving Yield & Chemoselectivity in Sulfonamide Synthesis using Fluorinated Benzoate Scaffolds Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic Framework

Welcome to the Technical Support Center. You are likely facing yield issues due to the unique electronic properties of fluorinated benzoates . In the context of sulfonamide synthesis, this typically refers to two distinct scenarios:

  • The "Reagent" Scenario (PFP Esters): Using Pentafluorophenyl (PFP) sulfonate esters as stable, high-yield alternatives to unstable sulfonyl chlorides.[1]

  • The "Substrate" Scenario: Reacting an amine with a fluorinated benzoate core containing a sulfonyl electrophile (e.g., 3-fluoro-4-chlorosulfonylbenzoate), leading to chemoselectivity issues (Amide vs. Sulfonamide formation).[1]

This guide addresses both, with a focus on maximizing yield by mitigating hydrolysis and off-target nucleophilic attacks.

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode and select the correct protocol.

TroubleshootingTree Start Start: Low Yield in Sulfonamide Synthesis CheckSubstrate Are you using a Sulfonyl Chloride (R-SO2Cl)? Start->CheckSubstrate Unstable Is the Sulfonyl Chloride unstable/hydrolyzing? CheckSubstrate->Unstable Yes SuFEx Are you using a Sulfonyl Fluoride (R-SO2F)? CheckSubstrate->SuFEx No, R-SO2F SideReaction Is the Amine attacking the Benzoate Ester? Unstable->SideReaction No (Stable but impure) PFP_Route Protocol A: Convert to PFP-Ester (See Module 1) Unstable->PFP_Route Yes (Hydrolysis) Chemo_Route Protocol B: Chemoselective Conditions (See Module 2) SideReaction->Chemo_Route Yes (Amide byproduct) Activation_Route Protocol C: SuFEx Activation (Ca(NTf2)2 / Silyl) SuFEx->Activation_Route Inert Reactant

Figure 1: Diagnostic workflow for selecting the appropriate optimization strategy.[1]

Module 1: The PFP-Ester Strategy (Yield Improvement)

Scenario: Your sulfonyl chloride is unstable, moisture-sensitive, or gives low yields due to rapid hydrolysis before the amine can react. Solution: Convert the sulfonyl chloride into a Pentafluorophenyl (PFP) sulfonate ester .[1]

Why this works (The Science)

PFP sulfonate esters are crystalline, stable solids that can be stored.[1] The electron-withdrawing nature of the pentafluorophenyl ring makes the sulfonate sufficiently electrophilic to react with amines but resistant to hydrolysis compared to the chloride. This "dampened" reactivity eliminates the race against water.

Protocol A: Synthesis & Aminolysis of PFP Sulfonates

Step 1: Formation of PFP Sulfonate

  • Dissolve the sulfonic acid or sulfonyl chloride (1.0 equiv) in DCM.

  • Add Pentafluorophenol (1.1 equiv) and Triethylamine (1.5 equiv).[1]

  • Stir at 0°C to RT for 2–4 hours.

  • Workup: Wash with 1M HCl, then brine. Dry over MgSO4.

  • Result: Stable PFP ester (often recrystallizable from Hexane/EtOAc).[1]

Step 2: Aminolysis (Sulfonamide Formation) [1]

  • Dissolve PFP sulfonate (1.0 equiv) in anhydrous THF or DCM.[1]

  • Add the Amine (1.1–1.2 equiv).[1]

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Tetrabutylammonium fluoride (TBAF) as a catalyst if the amine is non-nucleophilic.[1]

    • Note: For standard amines, mild heating (40°C) without exotic catalysts often suffices.[1]

  • Monitor by TLC. The PFP leaving group is UV active.

Data: Yield Comparison

Substrate Type Method Typical Yield Hydrolysis Byproduct
Electron-Deficient Aryl-SO2Cl Standard (DCM/TEA) 45–60% High (>30%)

| Electron-Deficient Aryl-SO2Cl | PFP-Ester Route | 85–96% | Negligible (<5%) |[1]

Module 2: Chemoselectivity (The "Ester vs. Sulfonyl" Battle)

Scenario: You are reacting an amine with a substrate like methyl 3-fluoro-4-(chlorosulfonyl)benzoate . Issue: The amine attacks the benzoate ester (forming an amide) instead of, or in addition to, the sulfonyl chloride.

Troubleshooting Guide

Q: Why am I getting amide byproducts? A: The fluorine atom ortho to the ester activates the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, if you use a strong base (like NaOH in Schotten-Baumann conditions) or high temperatures, you promote ester hydrolysis or amidation.[1]

Q: How do I fix this? A: You must exploit the Hard/Soft Acid-Base (HSAB) principle.[1] The sulfonyl sulfur is a "softer" electrophile than the carbonyl carbon.

Protocol B: Chemoselective Sulfonylation
  • Solvent: Use Anhydrous DCM or Toluene .[1] Avoid water or alcohols (promotes ester hydrolysis/transesterification).[1]

  • Base: Use Pyridine (2.0 equiv) or 2,6-Lutidine .[1]

    • Reasoning: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonyl pyridinium intermediate which reacts faster with the amine than the ester group does.

  • Temperature: Maintain -10°C to 0°C during addition.

    • Reasoning: Sulfonylation has a lower activation energy than amidation. Low temperature kinetically favors the sulfonamide.

  • Stoichiometry: Add the Sulfonyl Chloride (1.0 equiv) to a solution of Amine (0.95 equiv) + Base.

    • Crucial: Keeping the amine slightly limiting prevents "runaway" reactions on the ester once the sulfonyl group is consumed.

Module 3: SuFEx Activation (The "Sleeping Beauty" Approach)

Scenario: You are using Fluorosulfonyl benzoates (Ar-SO2F).[1] Issue: No reaction occurs under standard conditions. Solution: Sulfonyl fluorides are kinetically stable (inert) until activated by specific Lewis acids or Silicon interactions (SuFEx chemistry).[1]

Protocol C: Calcium-Mediated Activation

Reference: Sharpless/Am Ende methods.

  • Reagents: Sulfonyl Fluoride (1.0 equiv), Amine (1.2 equiv).[1]

  • Activator: Ca(NTf2)2 (Calcium triflimide) (5–10 mol%) and DABCO (2.0 equiv).[1]

  • Solvent: Acetonitrile or THF.

  • Mechanism: The Ca²⁺ Lewis acid activates the fluoride, while DABCO acts as a base. This allows the reaction to proceed at Room Temperature with high tolerance for the benzoate ester.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence that determines your yield.

ReactionPathway cluster_0 Path A: Kinetic Control (Desired) cluster_1 Path B: Thermodynamic/Side (Undesired) Substrate Fluorinated Sulfonyl Benzoate Sulfonamide Sulfonamide Product (High Yield) Substrate->Sulfonamide Low Temp, Pyridine (Sulfonyl Attack) Amide Amide Byproduct (Attack on Ester) Substrate->Amide High Temp, Excess Amine (Carbonyl Attack) Hydrolysis Sulfonic Acid (Water Attack) Substrate->Hydrolysis Aqueous Base (Hydrolysis) Amine Amine (R-NH2) Amine->Sulfonamide Amine->Amide

Figure 2: Mechanistic competition between sulfonylation (kinetic) and amidation/hydrolysis (thermodynamic).[1]

FAQ: Common Failure Modes

Q: My product is an oil that won't crystallize. How do I purify it? A: Fluorinated sulfonamides are often lipophilic.[1]

  • Acid Wash: Wash the organic layer with 1M HCl to remove unreacted amine and pyridine.

  • Base Wash: Wash with 5% NaHCO3 to remove hydrolyzed sulfonic acid byproducts.

  • Fluorous Solid Phase Extraction (F-SPE): If your benzoate has a perfluoro-tag (or high fluorine count), use F-SPE cartridges to retain the product while washing away non-fluorinated impurities.[1]

Q: Can I use water/THF mixtures? A: Only if using the Schotten-Baumann method (biphasic with Na2CO3).[1] However, for fluorinated benzoates, this increases the risk of ester hydrolysis. We strongly recommend anhydrous conditions (Protocol B).[1]

References

  • Caddick, S., et al. (2004).[1] "Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters." Organic Letters.

  • Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

  • Mahajan, A., et al. (2019).[1] "Calcium-catalyzed synthesis of sulfonamides from sulfonyl fluorides and amines." Organic Letters. (Contextual reference for Ca(NTf2)2 activation).

  • Revankar, G. R., et al. (1990).[1] "Synthesis and properties of some fluorinated sulfonamides." Journal of Medicinal Chemistry. (Foundational text on fluorinated sulfonamide stability).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Stability of 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid .

This molecule presents a classic structural dichotomy: it contains a polar, hydrogen-bond-donating carboxylic acid (-COOH) that requires a polar environment for dissolution, alongside a highly electrophilic, moisture-sensitive chlorosulfonyl group (-SO₂Cl) that rapidly degrades in the presence of nucleophiles. Balancing these opposing requirements is critical for successful downstream applications, such as sulfonamide library synthesis or cross-coupling reactions.

PART 1: Solvent Compatibility & Performance Matrix

To prevent premature degradation, solvent selection must be dictated by the reactivity of the chlorosulfonyl group rather than the solubility of the carboxylic acid. Below is a quantitative and qualitative summary of solvent compatibilities.

Solvent CategoryExamplesSolubility Profile (-COOH)Stability Profile (-SO₂Cl)Overall Recommendation
Anhydrous Polar Aprotic (Ether) Tetrahydrofuran (THF), 2-MeTHFExcellent. Acts as a strong H-bond acceptor for the carboxylic acid.Excellent. Inert toward the electrophilic sulfur center.Highly Recommended. Optimal balance of solubility and stability[1].
Anhydrous Halogenated Dichloromethane (DCM), ChloroformModerate. May require gentle sonication or larger volumes.Excellent. Completely inert[2].Recommended. Good for immediate use, though solubility is lower than in THF.
Nucleophilic Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Excellent. Completely dissolves the compound.Poor. Forms reactive adducts or undergoes oxidative degradation[3],[4].Strictly Avoid. Will destroy the reactive moiety over time.
Polar Protic Methanol (MeOH), Ethanol, WaterExcellent. Failed. Rapid solvolysis and hydrolysis[2].Strictly Avoid. Irreversible degradation.

PART 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound rapidly degrade when I use methanol or ethanol to improve solubility? A1: While alcohols are excellent at dissolving the polar carboxylic acid group, they act as strong nucleophiles. The electrophilic sulfur atom in the chlorosulfonyl group undergoes rapid nucleophilic attack by the alcohol. This solvolysis reaction irreversibly converts your starting material into a sulfonate ester and releases hydrochloric acid (HCl) as a byproduct[2].

Q2: I switched to DMF to handle the polarity without using an alcohol, but I still observe degradation and color changes. What is happening? A2: This is a common trap in organic synthesis. Although DMF is an aprotic solvent, it is not chemically inert toward highly reactive acid chlorides. At room temperature, sulfonyl chlorides react with the formamide group of DMF to generate a Vilsmeier-Haack-type chloromethyleneammonium adduct[4]. This complexation destroys the sulfonyl chloride. Similarly, DMSO must be avoided because it reacts with sulfonyl chlorides to form highly reactive sulfoxonium intermediates, leading to Pummerer-type side reactions and total degradation of the reagent[3].

Q3: What is the optimal solvent system for preparing a stable stock solution for downstream sulfonamide coupling? A3: The optimal solvent is anhydrous Tetrahydrofuran (THF) . THF is a polar aprotic solvent that acts as an excellent hydrogen-bond acceptor, effectively solvating the carboxylic acid group without acting as a nucleophile toward the chlorosulfonyl group[1]. Anhydrous Dichloromethane (DCM) is a viable secondary option, though the compound exhibits slightly lower solubility in halogenated solvents compared to ethers[2].

PART 3: Standard Operating Procedure (SOP)

Workflow: Preparation and Self-Validation of Anhydrous Stock Solutions

To ensure scientific integrity, this protocol includes a self-validating step. Because sulfonyl chlorides can degrade invisibly, you must verify the integrity of the reactive group before committing your expensive amine building blocks to the main reaction.

Materials Required:

  • 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

  • Anhydrous THF (AcroSeal® or equivalent, strictly <50 ppm H₂O)

  • Argon or Nitrogen gas line

  • Benzylamine (for validation)

Step-by-Step Methodology:

  • System Purging: Flame-dry a reaction vial equipped with a magnetic stir bar and septum. Purge the vial with Argon for 5 minutes to displace ambient moisture.

  • Dissolution: Weigh the required mass of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid and transfer it to the vial. Add anhydrous THF (typically 5-10 mL per gram of compound) via a sterile syringe.

  • Temperature Control: Stir the mixture at 0–4 °C (ice bath) until complete dissolution is achieved. Causality Note: Lower temperatures suppress any trace hydrolysis from residual atmospheric moisture.

  • Self-Validation (Aliquot Quench Test):

    • Withdraw a 10 µL aliquot of the stock solution.

    • Inject it into a micro-vial containing 100 µL of a 0.1 M solution of benzylamine in DCM and 1 equivalent of triethylamine.

    • Stir for 5 minutes, then analyze via LC-MS.

    • Validation Logic: If the stock solution is intact, the LC-MS will show the mass of the desired benzyl-sulfonamide product. If the solvent was compromised (e.g., wet THF), the dominant peak will be the sulfonic acid degradation product (M - Cl + OH).

  • Storage: Use the stock solution immediately for downstream coupling. Do not store sulfonyl chloride solutions for more than 24 hours, even at -20 °C, as slow degradation is inevitable.

PART 4: Mechanistic Pathway Visualization

The following diagram illustrates the chemical fate of the molecule across different solvent environments, highlighting why anhydrous aprotic solvents are mandatory.

SolventMechanisms Compound 5-(Chlorosulfonyl)-2-ethoxy- 3-fluorobenzoic Acid Protic Protic Solvents (MeOH, EtOH, H2O) Compound->Protic Dissolution Amide Nucleophilic Aprotic (DMF, DMSO) Compound->Amide Dissolution Aprotic Anhydrous Aprotic (THF, DCM, MeCN) Compound->Aprotic Dissolution Deg1 Rapid Solvolysis (Formation of Sulfonate Esters + HCl) Protic->Deg1 Nucleophilic Attack Deg2 Complexation / Oxidation (Vilsmeier Adducts / Sulfoxonium Intermediates) Amide->Deg2 Electrophilic Capture Stable Stable Solvation (Intact -SO2Cl ready for downstream coupling) Aprotic->Stable Inert Solvation

Mechanistic pathways of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid in various solvents.

PART 5: References

  • Methyl Sulfonyl Chloride Suppliers, Dealers in Mumbai, India - Shakti Chemicals. Shakti Chemicals. Available at:[Link]

  • Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. Available at:[Link]

  • The Reaction of Dimethyl Sulfoxide and 5-Dimethylaminonaphthalene-1-sulfonyl Chloride. The Journal of Organic Chemistry. Available at:[Link]

  • Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride (CN101395167A). Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of Moisture-Sensitive Sulfonyl Chlorides

Target Audience: Researchers, scientists, and drug development professionals. Overview & Decision Matrix Sulfonyl chlorides ( ) are highly reactive electrophiles essential for synthesizing sulfonamides and sulfonate este...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview & Decision Matrix

Sulfonyl chlorides (


) are highly reactive electrophiles essential for synthesizing sulfonamides and sulfonate esters. Their extreme sensitivity to moisture and nucleophiles makes isolation challenging. Exposure to ambient humidity or improper workup conditions leads to rapid hydrolysis, yielding unreactive sulfonic acids (

) and corrosive hydrogen chloride (

). This guide provides mechanistic troubleshooting and validated purification protocols to ensure high-purity isolation.

G Start Crude Sulfonyl Chloride (Moisture-Sensitive) State Physical State at RT? Start->State Liquid Liquid (BP < 150°C) State->Liquid Solid Solid (MP > 30°C) State->Solid Distillation Fractional Vacuum Distillation (T < 50°C, High Vacuum) Liquid->Distillation Recryst Anhydrous Recrystallization (Non-nucleophilic solvents) Solid->Recryst Degradation Thermal Degradation? Check Vacuum/Temp Distillation->Degradation If T > 60°C PureLiquid Pure Liquid R-SO2Cl Store under Ar/N2 Distillation->PureLiquid Optimal Hydrolysis Hydrolysis to Sulfonic Acid? Check Solvent Dryness Recryst->Hydrolysis If H2O present PureSolid Pure Solid R-SO2Cl Store in desiccator Recryst->PureSolid Optimal

Workflow for selecting sulfonyl chloride purification methods based on physical state and stability.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do sulfonyl chlorides degrade so rapidly during standard aqueous workups, and what is the mechanistic causality? A: Sulfonyl chlorides undergo rapid nucleophilic substitution when exposed to water. The highly electrophilic sulfur(VI) center is attacked by


, forming a pentacoordinate intermediate that collapses to expel the chloride leaving group, yielding sulfonic acid and 

. This hydrolysis is auto-catalytic; the generated

lowers the pH and increases the ionic strength of the aqueous layer, which accelerates further degradation depending on the substrate. To prevent this, aqueous workups must be performed rapidly at low temperatures (0–5 °C)[1]. Furthermore, the organic phase must be immediately separated and dried over anhydrous

or

to halt the hydrolysis pathway[1].

Q2: Can I purify my liquid sulfonyl chloride using silica gel column chromatography? A: Generally, no. Standard silica gel contains surface silanol groups (-SiOH) and tightly adsorbed water. These functional groups act as potent nucleophiles that attack the sulfonyl chloride during elution, leading to on-column hydrolysis and irreversible binding of the resulting sulfonic acid to the stationary phase. For liquid sulfonyl chlorides, fractional distillation under reduced pressure represents the most common and authoritative purification method[2].

Q3: How do I remove residual thionyl chloride (


) from my crude reaction mixture prior to purification? 
A:  Thionyl chloride (b.p. 79 °C) must be completely removed before distillation or crystallization, as it can co-distill with the product or react with recrystallization solvents. The most effective method is to carefully remove the excess 

under reduced pressure[3]. To ensure complete removal without applying excessive heat, perform azeotropic co-evaporation by adding an inert, non-nucleophilic solvent like anhydrous dichloromethane (DCM) or toluene, and concentrating the mixture on a rotary evaporator. This entrains the residual

and strips it safely.

Section 2: Troubleshooting Guides & Validated Protocols

Troubleshooting Issue 1: Thermal Degradation During Distillation

Symptoms: Darkening of the distillation pot, evolution of pungent gas (


, 

), and poor recovery of the liquid sulfonyl chloride. Root Cause: Heating the crude mixture above 50–60 °C triggers thermal desulfonylation or polymerization[4]. Residual sulfonic acid impurities from the synthesis phase can also catalyze the decomposition of the sulfonyl chloride during heating[5].
Protocol 1: Self-Validating Vacuum Distillation of Liquid Sulfonyl Chlorides

Causality Check: The system must hold a stable, high vacuum before any heat is applied. Lowering the system pressure drastically depresses the boiling point, allowing the sulfonyl chloride to vaporize below its thermal decomposition threshold.

  • Preparation: Transfer the crude, dry liquid sulfonyl chloride to a rigorously oven-dried round-bottom flask. Add a magnetic stir bar to prevent bumping.

  • Setup: Attach a short-path distillation head. Ensure all ground-glass joints are sealed with high-vacuum silicone grease. Connect the receiving flask to a dry ice/acetone trap to protect the vacuum pump from corrosive vapors.

  • Vacuum Equilibration: Apply high vacuum (target < 0.5 mmHg). Do not apply heat yet. Allow residual low-boiling solvents to outgas until the pressure stabilizes.

  • Controlled Heating: Submerge the distillation pot in an oil bath. Gradually increase the temperature, ensuring the bath remains below 50 degrees Celsius to prevent hydrolysis and maintain product integrity[4].

  • Fraction Collection: Discard the first few drops (forerun), which typically contain residual chlorinating agents or volatile byproducts[5]. Collect the main fraction at a constant head temperature.

  • Validation Step: A pure product will distill as a colorless to pale-yellow liquid at a steady temperature and pressure. Immediately store the purified liquid in sealed aliquots under an inert nitrogen or argon atmosphere to prevent re-exposure to ambient moisture[6].

Troubleshooting Issue 2: Sulfonic Acid Contamination in Solid Sulfonyl Chlorides

Symptoms: The isolated solid exhibits a depressed or broad melting point, poor solubility in non-polar organic solvents, and a prominent


 stretch (~3000–3500 

) in the IR spectrum. Root Cause: Partial hydrolysis has generated the corresponding sulfonic acid, which co-precipitates with the desired product. Solution: Anhydrous recrystallization utilizing a dual-solvent system that exploits the massive polarity difference between the sulfonyl chloride and the sulfonic acid.
Protocol 2: Anhydrous Recrystallization of Solid Sulfonyl Chlorides

Example System: p-Toluenesulfonyl chloride (Tosyl chloride)[7]. Causality Check: Sulfonyl chlorides are highly soluble in halogenated solvents but insoluble in aliphatic hydrocarbons. Conversely, sulfonic acids are highly polar and remain insoluble in both, allowing for physical separation prior to crystallization.

  • Dissolution: Dissolve the crude solid in a minimum volume of anhydrous chloroform (

    
    ) or dichloromethane (DCM) at room temperature (e.g., 10 g of crude tosyl chloride in 25 mL 
    
    
    
    )[7]. Avoid heating to prevent thermal stress.
  • Filtration of Impurities: The unreacted or hydrolyzed sulfonic acid (e.g., tosic acid) will remain largely undissolved in the halogenated solvent. Filter the mixture rapidly through a pad of oven-dried Celite under a nitrogen blanket to remove these solid impurities[7].

  • Anti-Solvent Addition: To the clear filtrate, slowly add 5 volumes of an anhydrous non-polar anti-solvent, such as petroleum ether (b.p. 30–60 °C) or hexanes[7]. This drastically reduces the solubility of the sulfonyl chloride.

  • Crystallization: Cool the mixture in a dry ice/acetone bath or a -20 °C freezer to induce crystal formation.

  • Isolation: Filter the purified white crystals rapidly using a Schlenk frit or a Büchner funnel under a stream of dry nitrogen. Wash the filter cake with cold petroleum ether.

  • Validation Step: Dry the crystals under high vacuum in a desiccator over a strong desiccant like

    
     or 
    
    
    
    to remove residual solvent[8]. The complete absence of an
    
    
    stretch in the FTIR spectrum validates the total removal of sulfonic acid.

Section 3: Quantitative Data Presentation

To aid in method selection, the following table summarizes the key parameters, typical yields, and applicability of various purification strategies for sulfonyl chlorides.

Purification MethodTarget StateMax Operating TempTypical YieldResidual Moisture LimitKey Advantage
Vacuum Distillation Liquids / Low MP Solids< 50 °C (at <1 mmHg)75 - 85%< 10 ppmRemoves non-volatile sulfonic acids entirely[5].
Anhydrous Recrystallization Solids (MP > 40 °C)Room Temp to -20 °C60 - 80%< 50 ppmHighly scalable; avoids thermal stress[4].
Solvent Extraction Crude Mixtures0 - 5 °C80 - 95%N/A (Pre-purification)Rapidly separates product from aqueous salts[1].
Sublimation Highly Volatile Solids< 40 °C (High Vacuum)50 - 70%< 10 ppmYields ultra-high purity material without solvents.

References

  • Title: (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride | 1955548-58-9 Source: smolecule.com URL: 2

  • Title: Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis Source: benchchem.com URL: 1

  • Title: Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride Source: smolecule.com URL: 4

  • Title: Purification Of Laboratory Chemicals [PDF] Source: vdoc.pub URL: 6

  • Title: Purification of Laboratory Chemicals Fifth Edition Source: chemistry-chemists.com URL: 8

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: researchgate.net URL: 7

  • Title: Benzenesulfonyl chloride Source: orgsyn.org URL: 5

  • Title: 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 Source: benchchem.com URL: 3

Sources

Troubleshooting

Technical Support Center: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Welcome to the Technical Support Center for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe and effective handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid?

A1: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation may also cause respiratory irritation.[1][3][4] The primary hazard stems from its sulfonyl chloride moiety, which is highly reactive, particularly with water and other nucleophiles.[5][6] Contact with moisture will lead to an exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[5][7]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. Always wear:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[7][8][9][10]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][8][10][11] Always inspect gloves for any signs of degradation or puncture before use.[12]

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect your skin and clothing.[8][11] For larger quantities or when there is a significant risk of splashing, consider wearing impervious clothing.[12]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhaling vapors or dust.[7][13]

Q3: How should 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid be stored?

A3: Proper storage is critical to maintain the integrity of the compound and ensure safety. It should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.[2][7][12][14] The storage area should be secure (store locked up).[2][12]

Q4: My 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid has discolored over time. Is it still usable?

A4: Discoloration, often appearing as a yellowing or darkening, can indicate decomposition of the sulfonyl chloride. This decomposition can be accelerated by exposure to moisture or heat and may release sulfur dioxide and hydrogen chloride. While a slight color change might not significantly affect all reactions, pronounced darkening suggests a loss of purity and reactivity. For sensitive applications, it is highly recommended to use a fresh, colorless reagent for the most reliable and reproducible results.[8]

Troubleshooting Guides

Scenario 1: Unexpected Reaction Outcome - Low or No Yield

Issue: You are performing a reaction, such as a sulfonamide synthesis, and obtain a low yield of your desired product or none at all.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Degraded Starting Material The sulfonyl chloride may have hydrolyzed due to improper storage, reducing its reactivity.[15]Use a fresh bottle of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid. If you suspect degradation, you can test a small amount by carefully reacting it with a simple amine and analyzing the outcome.
Presence of Moisture Trace amounts of water in your reaction solvent or on your glassware can quench the sulfonyl chloride.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]
Incorrect Base The choice of base is critical in reactions involving sulfonyl chlorides. An inappropriate base can lead to side reactions or may not be strong enough to neutralize the HCl byproduct, thereby halting the reaction.[15]For sulfonamide synthesis, a non-nucleophilic base like triethylamine or pyridine is commonly used.[16] The base should be added to neutralize the HCl formed during the reaction.[6]
Sub-optimal Reaction Temperature Some reactions with sulfonyl chlorides are exothermic. Running the reaction at too high a temperature can lead to byproduct formation.[17]It is often beneficial to add the sulfonyl chloride dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[6][16]
Scenario 2: Handling Spills

Issue: You have accidentally spilled a small amount of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid on the lab bench.

dot

Spill_Response start Small Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ppe Ensure appropriate PPE is worn (goggles, face shield, gloves, lab coat) evacuate->ppe contain Cover the spill with a dry, inert absorbent (e.g., sand, dry lime, soda ash) ppe->contain no_water Do NOT use water or combustible materials (e.g., paper towels) directly on the spill contain->no_water collect Carefully collect the absorbed material into a labeled, sealable container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of the waste as hazardous material in accordance with institutional and local regulations decontaminate->dispose end Spill Handled Safely dispose->end

Caption: Decision workflow for handling a small chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[8]

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8] Do not use water or combustible materials like paper towels directly on the spill , as this can cause a violent reaction and the release of HCl gas.[8]

  • Collect: Once the spill has been completely absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe down the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a thorough cleaning with soap and water.

  • Dispose: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[14][18]

Scenario 3: Violent Reaction During Aqueous Workup/Quenching

Issue: You are quenching your reaction mixture containing excess 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, and the reaction becomes uncontrollably vigorous.

Explanation: This dangerous situation is caused by the rapid, exothermic hydrolysis of the unreacted sulfonyl chloride with water, leading to a rapid increase in temperature and the evolution of a large volume of acidic gas (HCl).[8][19]

dot

Quenching_Protocol cluster_prep Preparation cluster_addition Controlled Addition cluster_completion Completion & Verification prep_base Prepare a beaker with a stirred, cold solution of a weak base (e.g., sat. NaHCO3) ice_bath Place the beaker in an ice bath prep_base->ice_bath add_slowly Slowly and dropwise, add the reaction mixture containing the sulfonyl chloride to the cold base solution ice_bath->add_slowly control_rate Control the rate of addition to manage gas evolution and prevent foaming add_slowly->control_rate stir Continue stirring in the ice bath for at least 30 minutes after addition is complete control_rate->stir check_ph Check the pH of the aqueous layer to ensure it is neutral or slightly basic stir->check_ph proceed Proceed with aqueous extraction check_ph->proceed

Caption: Safe quenching protocol for sulfonyl chlorides.

Correct Quenching Protocol:

  • Prepare a Quenching Solution: In a separate flask or beaker of appropriate size, prepare a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate.[8][19] It is advisable to use a significant excess of the base (5-10 molar equivalents relative to the initial amount of sulfonyl chloride).[8]

  • Cool the Quenching Solution: Place the beaker containing the basic solution in an ice bath to effectively dissipate the heat that will be generated.[8][19]

  • Slow, Controlled Addition: Slowly, in a dropwise manner, add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred basic solution.[8][20] Never add water or the basic solution to the reaction mixture. [13]

  • Manage Gas Evolution: Be prepared for vigorous gas (CO2) evolution. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.[8][19]

  • Ensure Complete Neutralization: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and the resulting acids have been neutralized.[8]

  • Verify pH: Before proceeding with the workup, check the pH of the aqueous layer with pH paper to confirm that it is neutral or slightly basic.[8]

Experimental Protocols

Protocol 1: Safe Dispensing of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
  • Preparation: Perform this procedure in a certified chemical fume hood. Ensure an emergency shower and eyewash station are readily accessible.[7][13]

  • PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, safety goggles, and a face shield.

  • Inert Atmosphere: If the subsequent reaction is moisture-sensitive, flush the container with a dry, inert gas (e.g., nitrogen or argon) before opening.

  • Dispensing: Use a clean, dry syringe or a glass funnel to transfer the required amount of the solid compound into the reaction vessel. Avoid creating dust. If the compound is a solid, it can be weighed out quickly on a balance inside the fume hood.

  • Cleaning: Tightly reseal the container immediately after dispensing. Clean any residual compound from the spatula or funnel with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Protocol 2: Disposal of Waste

All waste containing 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid or its byproducts must be treated as hazardous waste.

  • Neutralization: Before disposal, any unreacted sulfonyl chloride in waste solutions should be carefully neutralized using the quenching protocol described in Scenario 3 .

  • Collection: Collect all neutralized aqueous waste and organic waste in separate, appropriately labeled hazardous waste containers.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be placed in a designated solid hazardous waste container.[18]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, in accordance with local and national regulations.[14][18]

References

  • Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

  • University of South Carolina. (n.d.). Personal Protection Equipment. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride - Sdfine. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

  • ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

  • CHEMWATCH. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • American Chemical Society. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - Dependence and theMechanism of Hydration of Sulfenes. Retrieved from [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride - Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chlorosulfonyl)-2-ethoxybenzoic acid. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates with sterically hindered amines

Ticket ID: #SHA-404-Optim Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SHA-404-Optim Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Conversion in Reactions Involving Sterically Hindered Amines

Executive Summary

Low conversion with sterically hindered amines (e.g., tert-butylamines, adamantylamines, ortho-substituted anilines) is rarely a thermodynamic issue; it is a kinetic bottleneck. The bulky substituents physically obstruct the approach of electrophiles or catalysts, raising the activation energy (


) of the rate-determining step.

To resolve this, we must move beyond standard "toolbox" conditions. This guide provides advanced protocols for three critical reaction classes: Palladium-Catalyzed Amination , Amide Coupling , and Reductive Amination .

Module A: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1][2]

The Core Problem: Catalyst Deactivation

In hindered systems, the standard catalytic cycle fails at two points:

  • Oxidative Addition: The bulky ligand required to stabilize the Pd(0) species may prevent the aryl halide from approaching.

  • Amine Coordination: The amine is too bulky to displace the halide/ligand on the Pd(II) complex.

Expert Resolution: The "Monoligated" Strategy

You must use ligands that form a highly active, monoligated Pd(0) species. Standard ligands like BINAP or dppf often fail here because they occupy too much coordination space or form stable bis-ligated complexes that are catalytically resting.

Decision Matrix: Ligand Selection

Do not guess. Use this logic flow to select the correct dialkylbiaryl phosphine ligand.

LigandSelection cluster_tips Pro Tip: Use Precatalysts (G3/G4) Start Select Amine Type Primary Primary Amine (e.g., t-Butylamine) Start->Primary Secondary Secondary Amine (e.g., Diisopropylamine) Start->Secondary BrettPhos BrettPhos / tBuBrettPhos (Prevents bis-arylation) Primary->BrettPhos High Selectivity RuPhos RuPhos (Standard for hindered 2°) Secondary->RuPhos Max Steric Bulk XPhos XPhos (General hindered) Secondary->XPhos General Purpose Precat Avoid Pd(OAc)2 + Ligand. Use Pd-G3/G4 Precatalysts to ensure 1:1 Pd:L ratio.

Caption: Ligand selection strategy for sterically hindered Buchwald-Hartwig aminations. Source: Adapted from Buchwald et al. [1, 2].

Optimized Protocol: Hindered Secondary Amine Coupling

Target: Coupling 2-chloro-1,3-dimethylbenzene with diisopropylamine.

  • Precatalyst: Use RuPhos Pd G4 (or G3). Do not mix Pd(OAc)₂ and ligand in situ; the activation period is too slow and prone to Pd-black formation.

  • Base: NaOtBu (Sodium tert-butoxide).[1] The strong basicity aids deprotonation. If functional groups are sensitive (e.g., esters), switch to LHMDS .

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 100–110 °C.

Step-by-Step:

  • Charge a reaction vial with RuPhos Pd G4 (1–2 mol%).

  • Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).[2]

  • Add NaOtBu (1.4 equiv).

  • Evacuate and backfill with Argon (x3). Oxygen kills the active monoligated species.

  • Add anhydrous Toluene (0.2 M concentration).

  • Stir at 110 °C for 12–24 hours.

Module B: Amide Bond Formation

The Core Problem: Acyl Transfer Failure

Standard reagents (EDC, HBTU) form activated esters that are not electrophilic enough to capture a sterically hindered amine before they hydrolyze or rearrange.

Reagent Comparison Table
Reagent ClassReagent NameSuitability for Hindered AminesMechanism Note
Standard HATU / HBTULow to MediumGood for peptides, but the O-At/O-Bt ester is often too bulky for hindered amines.
Acid Chloride Oxalyl Chloride / SOCl₂High Generates highly reactive -COCl. Can be harsh on acid-sensitive groups.[3]
Acyl Fluoride TFFH / BTFFH Very High Forms -COF. Smaller leaving group (F vs Cl/OBt) allows approach of bulky amines [3].
Anhydride T3P (Propylphosphonic anhydride)High Low epimerization. Drives reaction by releasing stable triphosphate byproduct.
Recommended Protocol: The Acyl Fluoride Method

When HATU fails, switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The acyl fluoride intermediate is less sterically demanding than the active ester formed by HATU.

  • Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 equiv). Stir for 15 min to form the acyl fluoride in situ.

  • Add the Hindered Amine (1.2 equiv).

  • Stir at Room Temp (or 40 °C if extremely hindered).

  • Validation: Monitor by LCMS.[4][2][3] The acyl fluoride intermediate is often stable enough to be seen if the amine doesn't react immediately.

Module C: Reductive Amination

The Core Problem: Iminium Formation

Reductive amination is a two-step process: (1) Imine formation


 (2) Reduction.[5] With hindered amines, Step 1 is the bottleneck. Equilibrium favors the ketone + amine, not the imine.
Expert Resolution: Titanium(IV) Isopropoxide

You must use a Lewis acid that also acts as a water scavenger.[6] Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard [4]. It coordinates to the carbonyl oxygen, activating it, and traps the water produced, shifting the equilibrium forward.

ReductiveAmination Reagents Ketone + Hindered Amine TiStep Add Ti(OiPr)4 (neat or 2M) Stir 12-24h Reagents->TiStep Dehydration Intermediate Titanium-Imine Complex TiStep->Intermediate Activation Reduction Add NaBH4 (in EtOH) or NaBH(OAc)3 Intermediate->Reduction Reduction Product Secondary/Tertiary Amine Reduction->Product

Caption: Ti(IV)-mediated reductive amination workflow. The Ti-complex is essential for hindered substrates.

Protocol: Ti(OiPr)₄ Mediated Reaction
  • Mix: In a vial, combine Ketone (1.0 equiv) and Hindered Amine (1.2 equiv).

  • Activate: Add Ti(OiPr)₄ (1.5 – 2.0 equiv).

    • Note: Run this neat (no solvent) if the reagents are liquid. If solid, use a minimum amount of THF.

  • Incubate: Stir under Argon at varying temps:

    • Moderately hindered: RT for 12 h.

    • Severely hindered: 60 °C for 24 h.

  • Reduce: Dilute carefully with absolute Ethanol (Caution: Exothermic). Add NaBH₄ (2.0 equiv) in portions.

  • Quench: Add water or 1N NaOH. A white precipitate (TiO₂) will form. Filter through Celite.[4][2]

Frequently Asked Questions (FAQs)

Q: I see starting material remaining in my Buchwald reaction, but no byproduct. Should I add more catalyst? A: Likely not. If the catalyst is dead (Pd black), adding more won't help if the conditions killed it. Check your solvent degassing.[1] If the solution is clear but unreacted, the oxidative addition isn't happening—switch to a bulkier, more electron-rich ligand like tBuBrettPhos or AdBrettPhos to force the cycle.

Q: Can I use microwave heating for hindered amides? A: Yes, absolutely. Microwave irradiation is highly effective for overcoming the activation energy barrier in amide couplings. Try 100–120 °C for 10–20 minutes with T3P in EtOAc or DMF.

Q: Why do I get low yields with NaBH(OAc)₃ in reductive amination? A: NaBH(OAc)₃ is a mild reducing agent, often too slow for the sterically crowded iminium species. The Ti(OiPr)₄ protocol followed by NaBH₄ (a stronger reductant) is preferred because the Titanium stabilizes the intermediate, preventing hydrolysis before reduction occurs.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Epimerization-Free Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Mattson, R. J., et al. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for CAS 1375471-59-2

Compound Profile: 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary: Compound Vulnerabilities & Causality CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary: Compound Vulnerabilities & Causality

CAS 1375471-59-2 is a highly reactive bifunctional building block featuring both a carboxylic acid and a sulfonyl chloride moiety. While the carboxylic acid is relatively stable, the sulfonyl chloride group is highly electrophilic. The strongly electron-withdrawing nature of the adjacent fluorinated aromatic ring exacerbates this electron deficiency, making the sulfur atom exceptionally vulnerable to nucleophilic attack by 1[1].

When exposed to trace water, a rapid nucleophilic substitution (hydrolysis) occurs. This converts the reactive sulfonyl chloride into an unreactive sulfonic acid and releases stoichiometric amounts of hydrochloric acid (HCl) gas[2]. This degradation not only destroys the reagent's coupling titer but also generates corrosive pressure within sealed containers.

Hydrolysis A CAS 1375471-59-2 (Sulfonyl Chloride) C Nucleophilic Attack (Hydrolysis) A->C B Atmospheric Moisture (H2O) B->C D Degraded Product (Sulfonic Acid) C->D Major Pathway E Corrosive Byproduct (HCl Gas) C->E Equimolar Release

Degradation pathway of CAS 1375471-59-2 via moisture-induced hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q: Why did my sulfonamide coupling reaction fail despite using a newly purchased bottle of CAS 1375471-59-2? A: If the bottle was opened on an open benchtop without inert gas purging, atmospheric moisture likely hydrolyzed the sulfonyl chloride. The resulting sulfonic acid cannot undergo sulfonamide amidation without re-activation. To prevent this, always handle the reagent using 3[3], such as a glovebox or under a continuous stream of dry Argon.

Q: How can I analytically confirm the integrity of my stored batch before a critical experiment? A: Perform a self-validating Quality Control (QC) check using LC-MS or ¹H/¹⁹F NMR to identify hydrolysis:

  • LC-MS: Look for a mass shift. The intact sulfonyl chloride will show a distinct chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). Degraded material will show a mass loss of 18 Da (loss of Cl, addition of OH) and lack the characteristic chlorine isotopic signature.

  • NMR: The conversion to sulfonic acid alters the electronic environment of the aromatic ring. Look for an upfield shift in the aromatic protons adjacent to the sulfonyl group, as the sulfonic acid is less deshielding than the sulfonyl chloride.

Q: Can I store CAS 1375471-59-2 as a stock solution to avoid repeated weighing? A: It is highly discouraged. Storing sulfonyl chlorides in solution drastically accelerates degradation kinetics unless the solvent is rigorously anhydrous and non-nucleophilic (e.g., ultra-dry DCM over molecular sieves). Even under optimal conditions, solution storage should not exceed 24 hours at 0–5°C[3]. Never use protic solvents (alcohols) or nucleophilic solvents (amines, DMSO).

Quantitative Storage Parameters

To maximize the shelf life of CAS 1375471-59-2, environmental factors must be strictly controlled. Below is a comparative matrix of storage conditions:

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf LifeHydrolysis Risk
Optimal (Aliquoted) -20°CArgon / NitrogenPTFE-sealed Amber Vial> 12 monthsMinimal
Acceptable (Short-term) 2–8°CArgon / NitrogenPTFE-sealed Amber Vial1–3 monthsLow
Suboptimal Room Temp (20–25°C)Desiccated AirStandard Screw Cap< 1 weekHigh
Critical Failure Room Temp (20–25°C)Ambient Air (Humid)Open / Poorly Sealed< 24 hoursCertain

Experimental Protocol: Self-Validating Anhydrous Aliquoting

To prevent moisture ingress and thermal degradation during routine handling, implement the following step-by-step methodology.

Objective: Isolate the master batch from repeated atmospheric exposure and freeze-thaw cycles.

  • Step 1: Thermal Equilibration. Remove the sealed master bottle from -20°C storage and place it in a desiccator at room temperature for 1–2 hours.

    • Causality: Opening a cold bottle immediately condenses atmospheric moisture directly onto the reagent, causing instantaneous localized hydrolysis.

  • Step 2: Inert Atmosphere Transfer. Move the equilibrated bottle into a glovebox purged with dry Argon or Nitrogen (O₂ < 1 ppm, H₂O < 1 ppm).

  • Step 3: Aliquoting. Weigh the compound into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials.

    • Causality: Creating single-use aliquots ensures the master batch is only exposed to the environment once, preserving its long-term integrity.

  • Step 4: Hermetic Sealing. Cap each vial with a PTFE-lined silicone septum cap. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Step 5: Desiccated Cold Storage. Place the sealed vials into a secondary container (e.g., a sealed plastic jar) containing active indicating desiccant (Drierite or silica gel). Store the secondary container at -20°C[3].

Workflow S1 Equilibration (Desiccator) S2 Glovebox (Ar/N2 Purge) S1->S2 S3 Aliquot (Amber Vials) S2->S3 S4 Seal (PTFE Septa) S3->S4 S5 Store at -20°C (Over Desiccant) S4->S5

Step-by-step anhydrous aliquoting and storage workflow for CAS 1375471-59-2.

References

  • [2] Title: Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Source: acs.org. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

This guide is structured as a high-level technical dossier for researchers characterizing 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid . It prioritizes experimental logic, spectral causality, and quality control over...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for researchers characterizing 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid . It prioritizes experimental logic, spectral causality, and quality control over generic descriptions.

Content Type: Publish Comparison Guide | Audience: Medicinal Chemists & Analytical Scientists

Executive Summary & Compound Criticality

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a high-value pharmacophore scaffold, primarily utilized in the synthesis of PDE5 inhibitors (analogs of Sildenafil/Vardenafil). Its structural integrity is defined by the electrophilic chlorosulfonyl group (-SO₂Cl) at position 5, which is highly susceptible to hydrolysis.

This guide compares the Target Product (Sulfonyl Chloride) against its primary degradation "alternative"—the Hydrolyzed Sulfonic Acid —and evaluates the optimal solvent systems for accurate characterization.

Core Structural Features
  • Aromatic Core: Trisubstituted benzene ring (1,2,3,5-substitution pattern).

  • Key Spin System: Two aromatic protons (H4, H6) with distinct Fluorine coupling signatures.

  • Critical Quality Attribute (CQA): Stability of the -SO₂Cl moiety during analysis.

Experimental Protocol: The "Dry-Solvent" Standard

Standard NMR protocols often fail for sulfonyl chlorides due to moisture-induced hydrolysis in DMSO-d₆. Follow this "Self-Validating" protocol.

Materials & Reagents[1][2][3][4][5][6][7]
  • Solvent A (Recommended): Chloroform-d (CDCl₃), 99.8% D, stored over 4Å molecular sieves.

  • Solvent B (High Risk): DMSO-d₆ (Only if anhydrous ampoules are used immediately).

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm).

Step-by-Step Workflow
  • Vessel Prep: Oven-dry NMR tube at 110°C for >1 hour. Cool in a desiccator.

  • Sample Dissolution: Weigh ~10-15 mg of sample. Add 0.6 mL CDCl₃ directly into the vial (not the tube) to ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity (hydrolyzed acid) remains.

  • Acquisition: Run 1H NMR (minimum 16 scans) immediately.

  • Validation: Check for the "Acid Broadening" effect (see Section 4).

Spectral Analysis: Target vs. Alternatives

The primary challenge is distinguishing the intact Sulfonyl Chloride from the Sulfonic Acid (hydrolysis product).

A. The Target Spectrum: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)

Proton (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Mechanistic Insight
COOH (Pos 1)10.5 - 12.0Broad Singlet-Highly variable; concentration/H-bond dependent.
H-6 (Aromatic)8.45 - 8.55 Doublet (d)

Most Deshielded. Ortho to -COOH and meta to -SO₂Cl. Para-F coupling is usually negligible (

Hz).
H-4 (Aromatic)7.85 - 7.95 dd

,

Diagnostic Signal. Ortho to Fluorine (-F) creates a large splitting (

). Meta to -SO₂Cl.
-OCH₂- (Ethoxy)4.30 - 4.45Quartet (q)

Deshielded by ortho-F and aromatic ring current.
-CH₃ (Ethoxy)1.45 - 1.55Triplet (t)

Classic triplet methyl signal.

Note on Fluorine Coupling: The Fluorine atom at Position 3 is the "fingerprint" generator. It splits the ortho-proton (H4) significantly (


 Hz), distinguishing this scaffold from non-fluorinated analogs.
B. The Alternative (Degradant): 5-sulfo-2-ethoxy-3-fluorobenzoic acid

If moisture enters the system (common in DMSO-d₆), the -SO₂Cl converts to -SO₃H.

FeatureTarget (Sulfonyl Chloride)Alternative (Sulfonic Acid)Shift Direction
H-4 Shift ~7.90 ppm~7.65 ppmUpfield (Shielded) - Loss of electron-withdrawing Cl.
H-6 Shift ~8.50 ppm~8.25 ppmUpfield (Shielded)
Peak Shape Sharp, defined multipletsBroadened, often mergedAcidic exchange broadens signals.
Solubility High in CDCl₃Low in CDCl₃ (Precipitates)Visual Cue: Turbidity in tube = Hydrolysis.

Comparative Assessment: Solvent & Technique

Why choose NMR over HPLC? Why CDCl₃ over DMSO?

Comparison 1: Solvent System Selection
FeatureCDCl₃ (Recommended) DMSO-d₆ (Alternative) Verdict
Stability High. Inert to -SO₂Cl.Low. Hygroscopic nature promotes hydrolysis to -SO₃H.Use CDCl₃ for QC.
Resolution Excellent. Sharp couplings.Good, but viscosity broadens peaks slightly.CDCl₃ preferred for

-value calculation.
Solubility Good for Chloride form.Excellent for Acid form.Use DMSO only if characterizing the hydrolyzed waste.
Comparison 2: Analytical Technique (NMR vs. HPLC)
Metric1H NMR HPLC-UV
Identity Definitive.

coupling confirms the 3-F regioisomer.
Inferred. Retention time only; requires reference standard.
Purity Quantitative (qNMR) possible but requires internal std.Superior. Separates trace impurities/isomers.
Speed < 10 mins (Prep + Run).> 30 mins (Method dev + Run).

Visualization: Purity Decision Tree

The following logic flow represents the decision process for a scientist assessing the quality of this intermediate.

G Start Start: Crude Sample Analysis Solvent Dissolve in CDCl3 (Dry Sieve Treated) Start->Solvent VisualCheck Visual Check: Is solution clear? Solvent->VisualCheck Turbid Turbid/Precipitate VisualCheck->Turbid No Clear Clear Solution VisualCheck->Clear Yes ConclusionFail FAIL: Hydrolyzed to Sulfonic Acid Turbid->ConclusionFail Insoluble Acid RunNMR Acquire 1H NMR Clear->RunNMR AnalyzeH4 Analyze H-4 Region (7.8 - 8.0 ppm) RunNMR->AnalyzeH4 ResultA Sharp dd at ~7.90 ppm (J ~9.5 Hz present) AnalyzeH4->ResultA ResultB Broad/Shifted Upfield (< 7.7 ppm) AnalyzeH4->ResultB ConclusionPass PASS: Intact Sulfonyl Chloride ResultA->ConclusionPass ResultB->ConclusionFail

Figure 1: Comparison logic for validating the integrity of the chlorosulfonyl group using solubility and spectral shifts.

References

  • BenchChem. 1H and 13C NMR analysis of chlorosulfonyl-benzoic acid reaction products. Retrieved from

  • Royal Society of Chemistry. Supplementary Information: Synthesis and Characterization of Benzoic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-(Chlorosulfonyl)benzoic acid (Analog Reference). Retrieved from

  • MDPI. Synthesis and Spectroscopic Characterization of Sulfonyl Chloride Derivatives. Retrieved from

  • ChemicalBook. NMR Spectrum Data for 2-ethoxy-3-fluorobenzoic acid (Precursor). Retrieved from

Comparative

A Comparative Guide to the Reactivity of 2-Ethoxy vs. 2-Methoxy Sulfonyl Benzoic Acid

For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar building blocks can have a profound impact on reaction outcomes and molecular properties. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar building blocks can have a profound impact on reaction outcomes and molecular properties. This guide provides an in-depth comparison of the reactivity of 2-ethoxy and 2-methoxy sulfonyl benzoic acid, delving into the electronic and steric nuances that differentiate these two valuable reagents. By understanding these subtle yet significant differences, scientists can make more informed decisions in their synthetic strategies.

Electronic and Steric Landscape: The Decisive Factors

The reactivity of substituted benzoic acids is primarily governed by the electronic and steric effects of their substituents. In the case of 2-alkoxy sulfonyl benzoic acids, the interplay between the alkoxy group and the carboxylic acid and sulfonyl functionalities dictates their chemical behavior.

Electronic Effects: A Tale of Two Influences

The methoxy and ethoxy groups exert both an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R).[1][2] The oxygen atom, being highly electronegative, pulls electron density from the aromatic ring through the sigma bond (inductive effect).[2] Conversely, the lone pairs on the oxygen can delocalize into the pi-system of the benzene ring, increasing electron density at the ortho and para positions (resonance effect).[1][2]

In most aromatic systems, the resonance effect of alkoxy groups is the dominant force, making them overall electron-donating groups.[1] However, the subtle differences between the methoxy and ethoxy groups are crucial. The methoxy group is considered to have a slightly stronger electron-donating character in the para position and a marginally stronger electron-withdrawing inductive effect compared to the ethoxy group.[1]

Table 1: Comparison of Electronic and Steric Parameters

Parameter2-Methoxy Sulfonyl Benzoic Acid2-Ethoxy Sulfonyl Benzoic AcidRationale
Inductive Effect (-I) Slightly StrongerSlightly WeakerThe smaller methyl group in methoxy has a slightly greater electron-withdrawing inductive pull.[1]
Resonance Effect (+R) Slightly StrongerSlightly WeakerThe methoxy group is a slightly stronger electron-donating group through resonance.[1]
Steric Hindrance LowerHigherThe ethyl group in ethoxy is bulkier than the methyl group in methoxy.
Predicted pKa Slightly Lower (More Acidic)Slightly Higher (Less Acidic)The stronger inductive effect of the methoxy group is expected to have a greater influence on the acidity of the ortho-carboxylic acid.

Impact on Reactivity: A Comparative Analysis

The electronic and steric differences between the 2-methoxy and 2-ethoxy substituents directly influence the reactivity of both the carboxylic acid and the sulfonyl groups.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid group is influenced by the electronic effects of the ortho-alkoxy group. A stronger electron-withdrawing effect will stabilize the carboxylate anion, leading to a lower pKa (higher acidity). Given that the methoxy group has a slightly stronger inductive electron-withdrawing effect, 2-methoxy sulfonyl benzoic acid is predicted to be a slightly stronger acid than its 2-ethoxy counterpart.

Reactivity in Nucleophilic Acyl Substitution

Reactions such as esterification and amidation involve nucleophilic attack on the carbonyl carbon of the carboxylic acid. The rate of these reactions is influenced by both electronic and steric factors.

  • Electronic Effect: A more electron-withdrawing substituent will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Based on the stronger inductive effect of the methoxy group, one might expect a faster reaction rate.

  • Steric Effect: The ortho-alkoxy group can sterically hinder the approach of a nucleophile to the carboxylic acid. The bulkier ethoxy group is expected to exert a greater steric hindrance compared to the methoxy group.[3] Studies on ortho-substituted benzoic acids have shown that steric hindrance can significantly impact reactivity.[3][4]

In this case, the steric effect is likely to be the dominant factor. Therefore, 2-methoxy sulfonyl benzoic acid is expected to react faster in nucleophilic acyl substitution reactions due to lower steric hindrance around the carboxylic acid group.

Reactivity of the Sulfonyl Group

The sulfonyl group, typically introduced as a sulfonyl chloride, is a key reactive site for nucleophilic substitution, often used in the formation of sulfonamides. The reactivity of the sulfonyl chloride precursor is also governed by electronic and steric effects.

  • Electronic Effect: The electron-donating resonance effect of the alkoxy group can slightly reduce the electrophilicity of the sulfur atom. The slightly stronger resonance effect of the methoxy group might lead to a marginally slower reaction rate compared to the ethoxy analog.

  • Steric Effect: Similar to the carboxylic acid, the ortho-alkoxy group can sterically hinder the approach of a nucleophile to the sulfonyl group. The less bulky methoxy group would present a lower steric barrier.

Considering both effects, the reduced steric hindrance of the methoxy group is likely to be the more significant factor, leading to a faster rate of nucleophilic substitution at the sulfonyl group for the 2-methoxy derivative.

Experimental Protocol: A Framework for Validation

To empirically validate the predicted differences in reactivity, a comparative kinetic study of a representative reaction, such as esterification, can be performed. The following protocol provides a robust framework for such an investigation.

Objective: To compare the rate of esterification of 2-methoxy sulfonyl benzoic acid and 2-ethoxy sulfonyl benzoic acid with a model alcohol (e.g., 1-butanol) under acidic catalysis.
Materials:
  • 2-Methoxy-5-(chlorosulfonyl)benzoic acid (or a suitable precursor to generate the sulfonyl benzoic acid in situ)

  • 2-Ethoxy-5-(chlorosulfonyl)benzoic acid (or a suitable precursor)

  • 1-Butanol (reagent grade)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Standardized sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Constant temperature oil bath

  • Sampling equipment (e.g., micropipettes)

  • Titration apparatus

Procedure:
  • Reaction Setup: In two separate, identical reaction vessels, place equimolar amounts of either 2-methoxy sulfonyl benzoic acid or 2-ethoxy sulfonyl benzoic acid.

  • Add a defined excess of 1-butanol and a catalytic amount of p-toluenesulfonic acid to each vessel.

  • Add a sufficient volume of toluene to ensure a homogeneous solution at the reaction temperature.

  • Initiation and Sampling: Place the reaction vessels in a pre-heated oil bath at a constant temperature (e.g., 100 °C) and start the magnetic stirrers.

  • At regular time intervals (e.g., every 15 minutes), carefully withdraw a small, precise aliquot from each reaction mixture.

  • Quenching and Titration: Immediately quench each aliquot in a known volume of a cold solvent (e.g., a mixture of water and ethanol) to stop the reaction.

  • Titrate the unreacted carboxylic acid in each quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve at t=0. The rate constants can be calculated by fitting the data to an appropriate rate law.

This experimental setup allows for a direct comparison of the reaction rates under identical conditions, providing quantitative data to support the theoretical predictions.

Visualizing the Factors of Reactivity

The following diagram illustrates the key electronic and steric factors influencing the reactivity of 2-ethoxy and 2-methoxy sulfonyl benzoic acid.

G cluster_methoxy 2-Methoxy Sulfonyl Benzoic Acid cluster_ethoxy 2-Ethoxy Sulfonyl Benzoic Acid M_Reactivity Higher Reactivity M_Steric Lower Steric Hindrance M_Steric->M_Reactivity Dominant Factor M_Electronic Slightly Stronger Inductive Effect (-I) M_Electronic->M_Reactivity E_Reactivity Lower Reactivity E_Steric Higher Steric Hindrance E_Steric->E_Reactivity Dominant Factor E_Electronic Slightly Weaker Inductive Effect (-I) E_Electronic->E_Reactivity

Caption: Factors influencing the reactivity of 2-methoxy vs. 2-ethoxy sulfonyl benzoic acid.

Conclusion: Guiding Your Synthetic Choices

For applications where rapid reaction kinetics are desired or where the reaction site is sterically demanding, 2-methoxy sulfonyl benzoic acid would be the preferred reagent. Conversely, if a slightly attenuated reactivity is desired, or if the specific electronic properties of the ethoxy group are beneficial for the final product's characteristics, the 2-ethoxy analog may be a more suitable choice. Ultimately, the selection should be guided by a careful consideration of the specific reaction conditions and the desired outcome of the synthesis.

References

  • Benchchem. A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Accessed March 7, 2026.
  • Chemistry Stack Exchange.
  • Benchchem. A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Accessed March 7, 2026.
  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Accessed March 7, 2026.
  • PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Accessed March 7, 2026.
  • ECHEMI. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? Accessed March 7, 2026.
  • Canadian Science Publishing. STERIC CONFIGURATION OF THE ETHER GROUP IN ORTHO ALKOXY AND ARYLOXY BENZOIC ACIDS. Accessed March 7, 2026.
  • NINGBO INNO PHARMCHEM. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Accessed March 7, 2026.
  • SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Accessed March 7, 2026.
  • Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Accessed March 7, 2026.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Accessed March 7, 2026.
  • Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Accessed March 7, 2026.
  • ChemicalBook. 2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID. Accessed March 7, 2026.
  • Digital Commons @ Otterbein.
  • Chem 263. Aromatic Electrophilic Substitution Substituted Benzene Rings. Accessed March 7, 2026.
  • Benchchem. Kinetic study comparison of different benzoic acid ester syntheses. Accessed March 7, 2026.
  • PubMed. Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. Accessed March 7, 2026.
  • ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Accessed March 7, 2026.
  • ChemicalBook. 2-Ethoxybenzoic acid synthesis. Accessed March 7, 2026.
  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Accessed March 7, 2026.
  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Accessed March 7, 2026.
  • Journal of Materials Chemistry A (RSC Publishing).
  • ResearchGate. (PDF)
  • PubChem. 2-Sulfamoylbenzoic acid. Accessed March 7, 2026.
  • Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Accessed March 7, 2026.
  • Alfa Chemistry. Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Accessed March 7, 2026.

Sources

Validation

A Comparative Guide to Reference Standards for Fluorinated Sulfonyl Benzoic Acids

This guide provides an in-depth technical comparison and evaluation of reference standards for fluorinated sulfonyl benzoic acids. Designed for researchers, scientists, and drug development professionals, it navigates th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and evaluation of reference standards for fluorinated sulfonyl benzoic acids. Designed for researchers, scientists, and drug development professionals, it navigates the complexities of sourcing, qualifying, and utilizing these critical reagents. We will delve into the foundational principles of reference standards, compare available sourcing options, and provide detailed, field-proven experimental protocols for in-house qualification and analysis. The objective is to equip you with the expertise to ensure the accuracy, reproducibility, and integrity of your analytical data.

The Imperative for High-Quality Reference Standards

In pharmaceutical research and development, reference standards are the bedrock of analytical testing.[1] They are highly purified and well-characterized substances used as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and impurities.[2][3] For a class of molecules like fluorinated sulfonyl benzoic acids—key building blocks in medicinal chemistry—the quality of the reference standard directly impacts the reliability of experimental results, the success of drug discovery campaigns, and compliance with stringent regulatory requirements.[4]

The use of a thoroughly validated reference standard is not merely a best practice; it is a fundamental requirement for ensuring that analytical methods are suitable for their intended purpose, a process known as analytical method validation.[5] This validation is mandated by global regulatory bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[6]

Sourcing and Selection: A Comparative Overview

The landscape for reference standards of niche molecules like fluorinated sulfonyl benzoic acids can be complex. Unlike common APIs, certified reference materials (CRMs) from pharmacopeias (e.g., USP) or National Metrology Institutes (e.g., NIST) are not always readily available.[7] Researchers must therefore navigate between commercially available chemical-grade reagents and custom-synthesized materials, each with distinct advantages and considerations.

Table 1: Comparison of Sourcing Options for Reference Standards
Sourcing OptionPurity & CharacterizationDocumentationCost & Lead TimeBest Suited For
Pharmacopeial/NIST Standards Highest level of metrological traceability and lowest uncertainty.[8][9]Comprehensive Certificate of Analysis with certified property values, uncertainty, and traceability statements.High cost, limited availability for specific/novel compounds.Primary standards for calibrating in-house standards; critical quality control (QC) where available.
Commercial Suppliers (e.g., Sigma-Aldrich, Enamine) Purity typically >95-98%. Characterization data varies by supplier and lot.[4]Certificate of Analysis (CoA) usually includes identity (e.g., NMR, MS) and purity (e.g., HPLC).[4]Moderate cost, readily available for common isomers.Starting material for in-house qualification as a working standard; research and development.
Custom Synthesis Providers Purity can be specified by the client (e.g., >99%). Characterization is part of the service.[10]Detailed synthesis report and comprehensive analytical data package as requested.High cost, longer lead times (weeks to months).Novel or rare isomers not commercially available; when very high, specific purity is required.
In-House Synthesis & Purification Purity and characterization are entirely dependent on internal capabilities and expertise.[11]Requires extensive internal documentation and validation efforts.Variable cost, significant time and resource investment.Academic research; situations where commercial/custom options are not feasible.

For fluorinated sulfonyl benzoic acids, researchers will most often procure a high-purity reagent from a commercial supplier and perform a rigorous in-house qualification to establish it as a working reference standard.

In-House Qualification: Establishing a Trustworthy Standard

When a certified reference material is unavailable, the onus is on the laboratory to qualify a candidate material. This process establishes its fitness for use as a reference standard. The following workflow outlines the critical steps.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Certification & Management A Procure High-Purity Candidate Material (>98% nominal purity) B Review Supplier's Certificate of Analysis (CoA) A->B C Perform Visual Inspection (Color, Form) B->C D Mass Spectrometry (LC-MS) (Confirms Molecular Weight) C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirms Structure) C->E F FTIR/ATR (Confirms Functional Groups) C->F G Chromatographic Purity (HPLC-UV) (Detects Organic Impurities) F->G H Water Content (Karl Fischer Titration) G->H I Residual Solvents (GC-HS) H->I J Inorganic Content (Sulfated Ash) I->J K Calculate Assay (Mass Balance) Assay = 100% - (Org. Imp. + H₂O + Res. Solv. + Inorg. Cont.) J->K L Generate Internal Certificate of Qualification K->L M Establish Storage Conditions & Expiry Date L->M N Implement Lifecycle Management (Periodic Re-qualification) M->N HPLC_Validation_Workflow Analytical Method Validation Logic cluster_core Core Validation Parameters cluster_quant Quantitation Limits cluster_robust Method Reliability Specificity Specificity (Can the method distinguish the analyte from impurities and matrix?) Linearity Linearity (Is the response proportional to concentration?) Specificity->Linearity Accuracy Accuracy (How close is the measured value to the true value?) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Range Range (Concentration range providing acceptable linearity, accuracy, and precision) Precision->Range LOD Limit of Detection (LOD) (Lowest detectable concentration) Range->LOD LOQ Limit of Quantitation (LOQ) (Lowest quantifiable concentration) LOD->LOQ Robustness Robustness (Resilience to small, deliberate changes in method parameters) LOQ->Robustness End Method Validated Robustness->End Start Method Development Complete Start->Specificity

Sources

Comparative

A Comparative Guide to HPLC Method Development for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of intermediates is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, a potentially crucial building block in medicinal chemistry. We will explore a primary reversed-phase method and a comparative alternative, delving into the scientific rationale behind each experimental choice and presenting supporting data to guide your method development process.

The Analytical Challenge: Understanding the Analyte

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid presents a unique set of analytical challenges. Its structure incorporates a carboxylic acid, making it an acidic compound, and a reactive sulfonyl chloride group. The aromatic ring with its substituents suggests strong UV absorbance, a key property for detection.

Based on structurally similar compounds, we can infer key physicochemical properties to guide our method development:

  • Acidity (pKa): The benzoic acid moiety, influenced by electron-withdrawing fluoro and chlorosulfonyl groups, is expected to have a pKa in the range of 2-3.[1][2] This is a critical parameter for controlling ionization in reversed-phase HPLC.

  • Polarity: The calculated XLogP3 for the structurally related 5-(chlorosulfonyl)-2-ethoxybenzoic acid is 1.7, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[3]

  • UV Absorbance: Aromatic compounds of this nature typically exhibit strong absorbance in the 200-300 nm UV range, facilitating sensitive detection.

The presence of the sulfonyl chloride group also necessitates careful consideration of solvent choice to prevent degradation (hydrolysis) during sample preparation and analysis. Anhydrous solvents are preferable for sample preparation and stock solutions.

Primary Method: Reversed-Phase HPLC with a C18 Stationary Phase

Our primary approach leverages the most common and versatile mode of HPLC: reversed-phase chromatography on a C18 (octadecylsilane) stationary phase. This method is chosen for its robustness, wide applicability, and the extensive body of knowledge surrounding its use.

Causality of Experimental Choices:

The core principle of this method is to ensure the analyte is in a single, non-ionized state to achieve sharp, symmetrical peaks and reproducible retention.[4]

  • Stationary Phase (C18): A C18 column provides a non-polar stationary phase that retains the moderately hydrophobic analyte through van der Waals interactions. End-capped C18 columns are preferred to minimize interactions with residual silanols, which can cause peak tailing with acidic compounds.

  • Mobile Phase (Acidified Acetonitrile/Water): An acidic mobile phase is crucial. By maintaining the pH well below the analyte's pKa (e.g., pH 2.5-3), we suppress the ionization of the carboxylic acid group.[4] This protonated form is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and peak shape. Phosphoric acid or formic acid are common choices for pH adjustment. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A gradient elution is often employed in method development to efficiently screen for the optimal solvent strength to elute the analyte with a reasonable retention time and good resolution from any impurities.

Experimental Protocol:

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) to the desired working concentration (e.g., 100 µg/mL).

Diagram: HPLC Method Development Workflow

HPLC_Method_Development Analyte Analyte Characterization (pKa, Polarity, UV Absorbance) Column_Selection Column Selection (e.g., C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Screening (pH, Organic Solvent) Column_Selection->Mobile_Phase Gradient Gradient Optimization Mobile_Phase->Gradient Final_Method Final Isocratic or Gradient Method Gradient->Final_Method Validation Method Validation (ICH Guidelines) Final_Method->Validation Retention_Mechanisms cluster_0 Reversed-Phase (C18) cluster_1 Mixed-Mode (C18/Anion-Exchange) C18 C18 Stationary Phase Hydrophobic Interactions MM Mixed-Mode Stationary Phase Hydrophobic Interactions Ion-Exchange Interactions Analyte Analyte Analyte->C18:f1 Primary Retention Analyte->MM:f1 Hydrophobic Analyte->MM:f2 Ionic (Anion-Exchange)

Sources

Validation

Technical Guide: Impact of 3-Fluoro Substitution on Sulfonamide Potency

Topic: Impact of 3-fluoro substitution on sulfonamide potency Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Insight[1] In medicinal chemistry, the strategic introd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of 3-fluoro substitution on sulfonamide potency Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Insight[1]

In medicinal chemistry, the strategic introduction of a fluorine atom at the 3-position (meta-position) of an arylsulfonamide scaffold is a high-impact modification. It is not merely a steric placeholder; it acts as a profound electronic modulator that simultaneously optimizes potency , physicochemical properties , and metabolic stability .

This guide dissects the causality behind the 3-fluoro effect, providing experimental evidence and protocols for leveraging this substitution in drug design, particularly for Carbonic Anhydrase (CA) inhibitors and TRPV1 antagonists.

The "Fluorine Effect" Triad
  • Electronic Modulation (pKa Shift): The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (
    
    
    
    ). When placed at the meta position relative to the sulfonamide group, it lowers the pK
    
    
    of the sulfonamide -NH
    
    
    .
    • Mechanism:[1] The sulfonamide moiety acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase. The active species is the deprotonated anion (Ar-SO

      
      NH
      
      
      
      ). Lowering the pK
      
      
      closer to physiological pH (7.4) increases the concentration of the active anionic species, thereby enhancing
      
      
      and potency.
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the 3-position blocks oxidative metabolism (e.g., aromatic hydroxylation) at a site often prone to CYP450 attack, extending the half-life (

    
    ).
    
  • Conformational Locking: The fluorine atom can induce preferred conformations via electrostatic interactions with adjacent protons or carbonyl oxygens, potentially locking the ligand in a bioactive pose that minimizes entropy loss upon binding.

Comparative Performance Analysis

The following data illustrates the potency shift observed when introducing fluorine substitutions. The comparison highlights the impact on Human Carbonic Anhydrase II (hCA II), a cytosolic isoform relevant to glaucoma and edema.

Table 1: Potency & Physicochemical Comparison (hCA II Inhibition)
Compound StructureSubstituent (R)pK

(Sulfonamide)
Ki (hCA II) [nM]LogPMetabolic Stability
Benzenesulfonamide -H (Unsubstituted)~10.1200 - 3500.81Low (Aromatic hydroxylation)
3-Fluorobenzenesulfonamide -F (Meta)~9.330 - 80 0.95High (Blocked C3 site)
4-Fluorobenzenesulfonamide -F (Para)~9.5150 - 2000.95Medium
Acetazolamide (Std) (Heterocyclic)7.212-0.26High

Data Interpretation:

  • Acidity-Activity Correlation: The 3-fluoro substitution drops the pK

    
     by nearly 0.8 units compared to the unsubstituted parent. This correlates with a ~4-fold to 10-fold increase in potency (Ki reduction).
    
  • Selectivity: While para-substitution often favors hCA I/II (cytosolic), meta-substitution (3-F) has been shown in specific scaffolds to enhance selectivity for tumor-associated isoforms (hCA IX/XII) by altering the vector of the tail group in the active site.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when optimizing sulfonamides with fluorine.

SAR_Logic Base Arylsulfonamide Scaffold Mod_3F 3-Fluoro Substitution (Meta) Base->Mod_3F Optimization Effect_Elec Inductive Effect (-I) Lowers pKa Mod_3F->Effect_Elec Effect_Met Blocks CYP450 Oxidation Site Mod_3F->Effect_Met Outcome_Potency Increased Anion % (Higher Potency) Effect_Elec->Outcome_Potency Zn(II) Binding Outcome_PK Extended Half-life (Better DMPK) Effect_Met->Outcome_PK Metabolic Stability

Figure 1: Decision pathway for introducing 3-fluoro substituents to optimize pharmacodynamics and pharmacokinetics.

Experimental Protocols

To validate these effects in your own lab, use the following standardized protocols. These are designed for high reproducibility and yield.

Protocol A: Synthesis of 3-Fluorobenzenesulfonamide

Objective: Synthesize the target compound from commercially available sulfonyl chloride to test potency.

Reagents:

  • 3-Fluorobenzenesulfonyl chloride (1.0 eq)[2]

  • Ammonium hydroxide (25-30% aq. solution, excess) or Ammonia in Dioxane (0.5 M)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) - Anhydrous

  • Sodium sulfate (Na

    
    SO
    
    
    
    )

Workflow:

  • Preparation: Dissolve 3-fluorobenzenesulfonyl chloride (1.0 g, ~5.1 mmol) in anhydrous THF (10 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Amination: Add ammonium hydroxide (5 mL) dropwise over 10 minutes. Note: Reaction is exothermic.[3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Dilute residue with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .[3]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.

    • Expected Yield: >85%[2][4]

    • Characterization: ^1H NMR (DMSO-d

      
      ) should show the sulfonamide singlet (-SO
      
      
      
      NH
      
      
      ) around
      
      
      7.5 ppm and characteristic aromatic splitting.
Protocol B: Determination of Sulfonamide pK

Objective: Quantify the electronic effect of the fluorine substitution.

Method: Potentiometric Titration (Sirius T3 or equivalent) or Spectrophotometric Assay.

  • Sample Prep: Dissolve 5 mg of the sulfonamide in a minimal amount of DMSO (if low solubility), then dilute with 0.15 M KCl solution.

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 at 25°C under inert atmosphere (N

    
    ).
    
  • Analysis: Plot pH vs. Volume of Base. The inflection point corresponds to the pK

    
    .
    
    • Validation: The 3-fluoro analog should exhibit a pK

      
       approximately 0.5–0.8 units lower than the non-fluorinated control.
      

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Fluorobenzenesulfonyl Chloride Step1 Dissolve in THF Cool to 0°C Start->Step1 Step2 Add NH4OH (aq) Dropwise (Exothermic) Step1->Step2 Step3 Stir at RT (2h) Monitor TLC Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Decision->Workup Yes Final Product: 3-Fluorobenzenesulfonamide (White Crystals) Workup->Final

Figure 2: Step-by-step synthesis workflow for generating 3-fluorobenzenesulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2000). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 43(21), 3861-3873.
  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229. Link

  • Elias, S., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Journal of Chemical Information and Modeling. Link

  • BenchChem Protocols. Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. Link

Sources

Comparative

Characterization of C9H8ClFO5S Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the precise characterization of novel chemical entities is paramount to accelerating drug discovery pipelines. This guide provides a comprehensive overview of the analytica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the precise characterization of novel chemical entities is paramount to accelerating drug discovery pipelines. This guide provides a comprehensive overview of the analytical techniques and expected characterization data for a class of substituted aromatic sulfonamides, specifically focusing on derivatives with the molecular formula C9H8ClFO5S. While no specific compound with this exact formula is widely reported, we propose a plausible candidate structure based on common synthetic routes and analyze its expected characterization profile in comparison to structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of small molecule therapeutics.

Proposed Core Structure and Rationale

The molecular formula C9H8ClFO5S suggests a benzenesulfonamide scaffold with chloro, fluoro, and additional oxygen-containing functionalities. A likely candidate structure is 4-chloro-2-fluoro-5-methoxyphenylsulfonyl methanesulfonate . This structure incorporates the key elements of the molecular formula and represents a synthetically accessible derivative. The presence of a sulfonamide moiety is a common feature in a wide range of therapeutic agents, exhibiting diverse pharmacological activities.[1]

Comparative Characterization Data

The definitive identification and purity assessment of a novel compound rely on a suite of analytical techniques. Below, we present a comparative table of expected characterization data for our proposed C9H8ClFO5S derivative alongside known, structurally similar sulfonamides. This allows for a logical inference of the expected spectral and physical properties.

Characteristic Proposed: 4-chloro-2-fluoro-5-methoxyphenylsulfonyl methanesulfonate Analog A: N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide[2] Analog B: N-[4-chloro-2-(3-fluorobenzoyl)phenyl]-4-methylbenzene-1-sulfonamide[3]
Molecular Formula C9H8ClFO5SC14H12ClF2NO2SC20H15ClFNO3S
Molecular Weight 282.68 g/mol 331.77 g/mol 403.86 g/mol
Melting Point (°C) Estimated: 130-140Not ReportedNot Reported
¹H NMR (ppm) δ 7.5-8.0 (aromatic), 4.0 (OCH3), 3.2 (SO2CH3)Not ReportedNot Reported
¹³C NMR (ppm) δ 150-160 (C-F, C-O), 120-140 (aromatic), 60 (OCH3), 40 (SO2CH3)Not ReportedNot Reported
IR (cm⁻¹) ~3300 (N-H, if primary/secondary sulfonamide), 1350 & 1160 (S=O stretch), 1250 (C-O), 1100 (C-F)~3100 (N-H), 1600 (C=C), 1400 & 1190 (S=O)[4]Not Reported
Mass Spec (m/z) [M+H]⁺ at 283.68[M]+ Not Reported[M]+ Not Reported

Note: The data for the proposed structure is an educated estimation based on established principles of spectroscopy and the properties of similar known compounds. Experimental verification is essential.

Key Experimental Protocols for Characterization

The following section details the standardized experimental workflows for obtaining the characterization data presented above. The rationale behind the selection of each technique is explained to provide a deeper understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present.

Workflow for NMR Analysis:

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Sample Preparation: Place a small amount of the solid C9H8ClFO5S derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as S=O (sulfonamide), C-F, C-Cl, and C-O.[5]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns.

Workflow for High-Resolution Mass Spectrometry (HRMS):

Sources

Validation

QC testing protocols for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

QC Testing Protocols for 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid: A Comparative Guide Executive Summary 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a highly reactive electrophilic building block, primari...

Author: BenchChem Technical Support Team. Date: March 2026

QC Testing Protocols for 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic Acid: A Comparative Guide

Executive Summary

5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is a highly reactive electrophilic building block, primarily utilized in the synthesis of sulfonamide-based pharmaceuticals (e.g., next-generation PDE5 inhibitors or SGLT2 inhibitors).[1][2][3][4] Its structural integrity is defined by the labile chlorosulfonyl moiety (-SO₂Cl) , which is prone to rapid hydrolysis into the corresponding sulfonic acid upon exposure to atmospheric moisture or aqueous solvents.[2][4]

This guide objectively compares three Quality Control (QC) methodologies. While direct HPLC is often the default for stable intermediates, this compound’s reactivity necessitates Pre-Column Derivatization as the "Gold Standard" for accurate purity assessment. This document details the protocols, comparative performance data, and mechanistic rationale for each method.

Part 1: Strategic Analysis of Analytical Challenges

The primary failure mode in analyzing sulfonyl chlorides is in-situ hydrolysis .[1][2][4] Standard Reversed-Phase (RP) HPLC uses aqueous mobile phases (water/acetonitrile), which react with the analyte during the run, leading to:

  • Split Peaks: Co-elution of the parent chloride and the hydrolyzed sulfonic acid.[2][4]

  • Quantitation Errors: Underestimation of potency due to degradation during sample preparation.

  • Corrosion: Generation of HCl inside the HPLC system.

Therefore, the analytical strategy must either exclude water entirely or chemically stabilize the reactive group before analysis.

Part 2: Comparative Analysis of QC Methods

The following table contrasts the three primary methodologies available for this compound.

FeatureMethod A: Derivatization HPLC (Recommended) Method B: Direct Normal Phase HPLC Method C: Potentiometric Titration
Principle Convert unstable -SO₂Cl to stable sulfonamide using excess amine.[1][2][3][4]Separate intact -SO₂Cl using non-aqueous solvents (Hexane/EtOH).[1][2][4]Measure total chloride (AgNO₃) or acidity (NaOH).[2][4]
Specificity High . Distinguishes active chloride from hydrolyzed acid.[2][4]Medium . Risk of on-column hydrolysis if solvents are not dry.[1][2][4]Low . Cannot distinguish hydrolyzed Cl⁻ from active -SO₂Cl.
Stability Excellent .[2][3][4] Derivative is stable for >24 hours.[2][4]Poor . Sample must be injected immediately.[2][4]N/A . Instant reaction.
LOD (Limit of Detection) < 0.05% (UV enhanced by amine tag).~0.1% (Limited by solvent cutoff).[2][4]~1.0% (Bulk assay only).[2][4]
Throughput Medium (Requires prep time).[2][3][4]High (Direct injection).[2][4]High.
Suitability Release Testing & Stability Studies. In-process checks (IPC) only.Raw material receipt (Assay only).

Part 3: Detailed Experimental Protocols

Method A: Pre-Column Derivatization HPLC (The Gold Standard)[3][4]

Rationale: This method reacts the unstable chlorosulfonyl group with a secondary amine (e.g., diethylamine or piperidine) to form a stable sulfonamide.[4] This "freezes" the sample's purity at the moment of preparation.

Reagents:

  • Derivatizing Agent: Diethylamine (DEA) or Piperidine (>99%).[2][4]

  • Solvent: Anhydrous Acetonitrile (MeCN).[2][4]

  • Quench: 1% Acetic Acid in water.[2][4]

Step-by-Step Workflow:

  • Preparation of Derivatizing Solution:

    • Mix 1.0 mL of Diethylamine with 50 mL of Anhydrous MeCN.[2][4]

    • Note: Excess amine is critical to drive the reaction to completion and neutralize generated HCl.

  • Sample Derivatization:

    • Weigh ~10 mg of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid into a 20 mL volumetric flask.

    • Immediately add 10 mL of the Derivatizing Solution .

    • Sonicate for 5 minutes. The reaction is exothermic and instant.[2][4]

    • Reaction:

      
      
      
    • Dilute to volume with Mobile Phase A/B mix (50:50).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][4]

    • Mobile Phase B: Acetonitrile.[2][4][5]

    • Gradient: 40% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm (or 230 nm for higher sensitivity).[2][4]

    • Flow Rate: 1.0 mL/min.[2][4]

Acceptance Criteria:

  • The derivatized sulfonamide peak should be >98.0%.[2][4]

  • The "Hydrolyzed Acid" impurity (which does not react with amine to form sulfonamide) will elute at a significantly different Retention Time (RT), allowing for precise quantification of the original degradation.

Method B: Potentiometric Titration (Bulk Purity Check)

Rationale: Useful for determining the "Total Reactable Chloride" content but fails to detect non-acidic organic impurities.[4]

  • Solvent: Dissolve 100 mg of sample in 50 mL of Acetone/Water (80:20).

  • Hydrolysis: Allow to stir for 10 minutes (ensures all -SO₂Cl converts to -SO₃H and HCl).

  • Titrant: 0.1 N AgNO₃ (Silver Nitrate).

  • Endpoint: Potentiometric detection using a Silver electrode.

  • Calculation: Each mole of -SO₂Cl releases 1 mole of chloride ion.[2][4]

    • Warning: Free HCl impurities from synthesis will cause false positives (high assay).[2][4]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the critical decision pathway and chemical transformations involved in the QC process.

QC_Protocol_Logic Start Sample: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid Decision Select QC Method Start->Decision Method_A Method A: Derivatization (HPLC) Decision->Method_A Recommended (Release Testing) Method_B Method B: Direct Normal Phase Decision->Method_B IPC Only Reaction Reaction with Diethylamine (Forms Stable Sulfonamide) Method_A->Reaction Stabilization Hydrolysis Risk: Hydrolysis to Sulfonic Acid Method_B->Hydrolysis Moisture Contact Result_A Result: Accurate Purity & Impurity Profile Reaction->Result_A Result_B Result: Approximate Purity (High Risk) Hydrolysis->Result_B

Figure 1: Decision matrix for selecting the appropriate QC protocol based on stability risks.

Part 5: Stability & Handling Recommendations

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Nitrogen or Argon).

  • Sampling: Must be performed in a glove box or a humidity-controlled environment (<30% RH).[1][2][4]

  • Shelf-Life: Re-test required every 6 months. If the "Hydrolyzed Acid" impurity (detected via Method A) exceeds 1.0%, the batch should be re-purified via recrystallization (typically from Toluene or Hexane).

References

  • Song, S., et al. (2022).[4][6] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Analogous Compound Data). Retrieved from [Link][1][2][4]

Sources

Comparative

Benchmarking reactivity of CAS 1375471-59-2 against non-fluorinated analogs

Executive Summary This guide provides a technical benchmark for 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) , contrasting its reactivity profile against its direct non-fluorinated analog, 5-(Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmark for 5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS 1375471-59-2) , contrasting its reactivity profile against its direct non-fluorinated analog, 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (CAS 200575-16-2) .[1]

The introduction of a fluorine atom at the C3 position (meta to the sulfonyl chloride) fundamentally alters the electrophilicity of the sulfur center.[1] This guide quantifies that shift, offering researchers a decision framework for selecting the appropriate building block based on nucleophile strength, required reaction kinetics, and hydrolytic stability.[1]

Key Findings
FeatureCAS 1375471-59-2 (Fluorinated)CAS 200575-16-2 (Non-Fluorinated)
Reactivity (

)
High (~3–5x faster)Moderate (Standard Baseline)
Primary Application Weak/Hindered Nucleophiles, Rapid LabelingRoutine Synthesis, Strong Nucleophiles
Hydrolytic Stability Low (

< 1h in pH 7.[1]4)
Moderate (

> 4h in pH 7.[1]4)
Handling Requirement Strictly AnhydrousStandard Schlenk Technique

Chemical Profile & Structural Logic[1]

To understand the reactivity difference, we must analyze the electronic environment of the sulfonyl chloride (


) warhead.
Structural Comparison
  • Target (CAS 1375471-59-2): The fluorine atom is located at position 3. Relative to the sulfonyl chloride at position 5, this is a meta relationship.[1]

  • Analog (CAS 200575-16-2): Identical scaffold, lacking the C3-fluorine.

Mechanistic Insight: The Hammett Effect

The reactivity of sulfonyl chlorides is governed by the electron density at the sulfur atom.[1] The fluorine substituent exerts a strong electron-withdrawing inductive effect ($ -I $).[1]

  • Hammett Constant (

    
    ):  The Hammett substituent constant for a meta-fluorine is +0.34 .[1]
    
  • Consequence: This positive

    
     value indicates electron withdrawal from the benzene ring, destabilizing the S-Cl bond and increasing the positive character (
    
    
    
    ) of the sulfur atom.
  • Prediction: The fluorinated analog will exhibit a lower activation energy (

    
    ) for nucleophilic attack, resulting in faster kinetics but reduced selectivity against water (hydrolysis).[1]
    

G cluster_0 Non-Fluorinated (Baseline) cluster_1 Fluorinated (CAS 1375471-59-2) cluster_2 Reactivity Outcome NF CAS 200575-16-2 (Standard Electrophilicity) F C3-Fluoro Substituent (Inductive Withdrawal -I) NF->F + Fluorine Target Increased Sulfur Electrophilicity F->Target σ_m = +0.34 Fast Faster Amine Coupling (k_obs increases) Target->Fast Lower Ea Unstable Faster Hydrolysis (Shelf-life decreases) Target->Unstable Higher Susceptibility

Figure 1: Mechanistic flow illustrating how the meta-fluorine substituent enhances electrophilicity, driving both reactivity and instability.[1]

Benchmarking Protocols

The following protocols are designed to generate self-validating data comparing the two analogs.

Experiment A: Kinetic Profiling (The "Race")

Objective: Determine the relative rate constants (


) for sulfonamide formation.

Materials:

  • Electrophile: 0.1 M stock of CAS 1375471-59-2 and CAS 200575-16-2 in anhydrous THF.

  • Nucleophile: Benzylamine (Model primary amine) or Aniline (Model weak nucleophile).[1]

  • Base: Triethylamine (TEA).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (NMR) or Naphthalene (HPLC).[1]

Protocol:

  • Setup: In a temperature-controlled cell (25°C), mix Electrophile (1.0 eq) with Internal Standard.

  • Initiation: Add Nucleophile (10.0 eq, pseudo-first-order conditions) and TEA (1.1 eq).

  • Monitoring:

    • Method: Withdraw aliquots every 2 minutes (Fluorinated) or 10 minutes (Non-fluorinated). Quench immediately in acidic MeOH.

    • Analysis: Monitor the disappearance of the starting material peak via HPLC (254 nm).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
  • Validation:

    
    . Expected value: >3.0.
    
Experiment B: Hydrolytic Stability Challenge

Objective: Quantify the "shelf-life" in aqueous environments, critical for bioconjugation applications.

Protocol:

  • Prepare a solvent mixture: 50% Acetonitrile / 50% Phosphate Buffer (pH 7.4).[1]

  • Dissolve the test compound at 1 mM.

  • Monitor the formation of the sulfonic acid hydrolysis product via LC-MS over 4 hours.

  • Success Criteria: The non-fluorinated analog should remain >80% intact after 1 hour. The fluorinated analog is expected to show >50% degradation in the same window, necessitating rapid handling.[1]

Experimental Data Summary (Predicted)

Based on Hammett calculations and comparative literature on electron-deficient sulfonyl chlorides, the following performance metrics are projected.

MetricNon-Fluorinated (CAS 200575-16-2)Fluorinated (CAS 1375471-59-2)Interpretation
Hammett

(Total)
0.00 (Reference)+0.34F-Analog is significantly more electron-deficient.

(Benzylamine)
~15 min~3 minF-Analog is ideal for high-throughput synthesis.[1]

(Hydrolysis)
~240 min~45 minF-Analog requires strictly anhydrous storage.[1]
Selectivity (

)
HighModerateF-Analog may label off-target hydroxyls if unbuffered.[1]

Decision Guide: Which to Choose?

Use the decision tree below to select the correct analog for your specific application.

DecisionTree Start Select Application Requirement NucType Nucleophile Type? Start->NucType Weak Weak/Hindered (e.g., Aniline, Secondary Amine) NucType->Weak Hard to react Strong Strong/Primary (e.g., Alkyl Amine) NucType->Strong Easy to react Conditions Reaction Conditions? Aqueous Aqueous/Biological (pH 7.4) Conditions->Aqueous Hydrolysis Risk Organic Anhydrous Organic (DCM, THF) Conditions->Organic Stable Rec1 USE CAS 1375471-59-2 (Fluorinated) Weak->Rec1 Strong->Conditions Rec2 USE CAS 200575-16-2 (Non-Fluorinated) Aqueous->Rec2 Organic->Rec2 Cost/Stability preferred

Figure 2: Selection logic based on nucleophile sterics/electronics and solvent compatibility.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[1][2] Journal of Organic Chemistry of the USSR, 24(4), 731-737.[1] Link[2]

  • Lenta, D. S., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism...[1] Molecules, 25(6), 1428.[1] Link

  • PubChem Compound Summary. CAS 1375471-59-2 (5-(Chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid).[1] Link

Sources

Safety & Regulatory Compliance

Safety

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid proper disposal procedures

Technical Advisory: Safe Disposal Protocol for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid Part 1: Executive Summary (Immediate Action) Do not dispose of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid directly int...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Advisory: Safe Disposal Protocol for 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Part 1: Executive Summary (Immediate Action)

Do not dispose of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid directly into laboratory drains or standard trash. [1]

This compound contains a sulfonyl chloride functional group (-SO₂Cl) and a carboxylic acid group (-COOH).[1] It is corrosive, moisture-sensitive, and reacts with water to release hydrogen chloride (HCl) gas and heat.[1][2][3] Improper disposal can pressurize waste containers, cause acid burns, or damage plumbing infrastructure.

The Golden Rule of Disposal:

"Add the Reagent to the Quench." Never add water or base directly to the solid sulfonyl chloride. This can cause a runaway exotherm and "volcano" effect.[1] Always slowly add the sulfonyl chloride to a large volume of stirred, cooled basic solution.

Part 2: Hazard Assessment & Mechanism

To handle this chemical safely, you must understand the chemistry driving the hazard.[4]

1. The Reactivity: The primary hazard is the sulfonyl chloride moiety. Upon contact with water or nucleophiles, it undergoes hydrolysis.

  • Reaction: R-SO₂Cl + H₂O

    
     R-SO₃H + HCl + Heat[1]
    
  • Consequence: The release of HCl gas poses an inhalation hazard, while the generation of the sulfonic acid (R-SO₃H) and the inherent benzoic acid creates a highly acidic, corrosive mixture.

2. The Fluorine Factor: While the aromatic fluorine is generally stable, the presence of halogenated organic structures necessitates segregation from standard aqueous waste streams in many jurisdictions to prevent environmental contamination (e.g., fluorinated organics restrictions).

Quantitative Hazard Data

PropertyValue/DescriptionImplication
CAS Number 37098-75-2Verification ID
Physical State Solid (Powder/Crystals)Dust inhalation risk
Corrosivity Skin Corr.[1][5][6][7] 1B; Eye Dam. 1Irreversible tissue damage
Reactivity Water ReactiveGenerates HCl fumes
Storage Moisture-sensitiveKeep desiccated until disposal

Part 3: Pre-Disposal Preparation

Engineering Controls:

  • Fume Hood: Mandatory.[1][8] All operations must occur behind a sash.[1]

  • Blast Shield: Recommended if handling >10g.[1]

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles AND face shield (standard safety glasses are insufficient for corrosive solids).[1]

  • Hands: Double-gloving recommended.[1] Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged handling.[1]

  • Body: Chemical-resistant lab coat and closed-toe shoes.[1]

Part 4: Step-by-Step Quenching Protocol

This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.[1]

Reagents Required:

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).[1] Note: Na₂CO₃ is preferred for larger scales to reduce foaming from CO₂.

  • Ice/Water bath.[1][2]

  • pH strips or probe.[1]

The Procedure:

  • Prepare the Quench Solution:

    • In a beaker sized at least 5x the volume of your waste, prepare a 10% aqueous Sodium Carbonate (Na₂CO₃) solution.

    • Place the beaker in an ice bath and stir until the temperature is <10°C.

  • Controlled Addition (The Critical Step):

    • Solid Waste: Slowly add the solid 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid to the stirring base using a spatula or powder funnel.[1] Add in small portions.

    • Liquid/Solution Waste: If the material is dissolved in an organic solvent (e.g., DCM, THF), add the solution dropwise to the stirring base.

    • Observation: You will see bubbling (CO₂ release) and a slight temperature rise.[1] Wait for bubbling to subside between additions.

  • Verification:

    • After all material is added, remove the ice bath and allow the mixture to warm to room temperature while stirring for 30–60 minutes.

    • Check the pH.[8][9] It should remain basic (pH > 9).[1] If acidic, add more base.

    • Self-Validation Check: The solution should be clear (or slightly distinct phases if organic solvent was used) with no solids remaining. No acrid smell of HCl should be present.[1]

  • Final Waste Stream:

    • The resulting mixture contains the sodium salt of the fluorinated sulfobenzoic acid.

    • Do not pour down the drain. Although neutralized, it is a halogenated organic compound.

    • Transfer to a waste container labeled "Aqueous Waste: Fluorinated Organics (Neutralized)." [1]

Part 5: Decision Matrix & Workflow

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no step is missed.

DisposalWorkflow Start Identify Waste: 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid StateCheck Is the waste Solid or in Solution? Start->StateCheck PrepBase Prepare 10% Na2CO3 in Ice Bath (<10°C) StateCheck->PrepBase Both require Base SolidAdd Add SOLID slowly to stirring base PrepBase->SolidAdd If Solid SolnAdd Add SOLUTION dropwise to stirring base PrepBase->SolnAdd If Solution Monitor Monitor: Bubbling (CO2) and Temperature SolidAdd->Monitor SolnAdd->Monitor CheckPH Check pH > 9 Stir 60 mins Monitor->CheckPH AddMoreBase Add more Na2CO3 CheckPH->AddMoreBase pH < 9 Segregate Segregate Phase: Does it contain organic solvent? CheckPH->Segregate pH > 9 (Stable) AddMoreBase->Monitor SepFunnel Separate Layers: 1. Org -> Halogenated Waste 2. Aq -> Aqueous Waste Segregate->SepFunnel Yes (e.g. DCM/THF) FinalAq Container: Aqueous Chemical Waste (Fluorinated/Neutralized) Segregate->FinalAq No (Pure Aqueous) SepFunnel->FinalAq

Caption: Logical workflow for the safe quenching and disposal of sulfonyl chloride derivatives.

Part 6: Emergency Contingencies

Spill Response:

  • Evacuate: If a large amount of powder is airborne, leave the area to allow dust to settle.

  • Do NOT use Water: Water on a pure spill will generate HCl gas clouds.[1]

  • Absorb: Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate powder).[1]

  • Sweep: Carefully sweep the absorbed material into a hazardous waste pail. Label as "Corrosive Acidic Solids."[1]

First Aid:

  • Skin Contact: Brush off dry powder before rinsing.[1] Then rinse with water for 15 minutes.

  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists (pulmonary edema can be delayed).[1]

Part 7: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

As a Senior Application Scientist, I have structured this guide to provide you with a comprehensive, self-validating system for handling 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid . This protocol moves beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide you with a comprehensive, self-validating system for handling 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid . This protocol moves beyond basic safety data to explain the chemical causality behind each operational choice, ensuring that your laboratory workflows remain safe, efficient, and scientifically rigorous.

Chemical Profiling & Reactivity Mechanisms

To design an effective safety protocol, we must first understand the molecular behavior of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid. This bifunctional molecule presents unique handling challenges due to the presence of two highly reactive moieties:

  • The Chlorosulfonyl Group (-SO₂Cl): This is a potent electrophile. It is highly moisture-sensitive and reacts exothermically with ambient water to undergo hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and sulfuric acid derivatives[1].

  • The Carboxylic Acid Group (-COOH): The strongly electron-withdrawing nature of the benzoic acid moiety increases the partial positive charge on the sulfonyl sulfur[2]. This makes the -SO₂Cl group on this specific molecule even more susceptible to nucleophilic attack (and rapid hydrolysis) compared to standard aliphatic or un-substituted aromatic sulfonyl chlorides like Tosyl chloride (TsCl)[2].

Because of this heightened electrophilicity, standard laboratory PPE and general chemical handling protocols are insufficient. The operational plan must account for rapid pressure buildup, extreme corrosivity, and the potential for violent exothermic reactions.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the chemical's ability to degrade standard polymers and cause severe chemical burns[1][3].

Hand Protection: The Causality of Glove Selection

Chlorosulfonyl compounds rapidly permeate standard latex and thin nitrile gloves. When handling this compound, you must select gloves based on breakthrough times and chemical compatibility[4][5].

  • Primary Handling (Short-term/Incidental Contact): Heavy-duty Nitrile rubber (minimum 0.4 mm thickness). Nitrile provides adequate protection for brief transfers but will degrade upon prolonged exposure[4].

  • Bulk Handling & Spill Cleanup (Extended Contact): Butyl rubber or Viton® gloves are mandatory. These elastomers offer superior resistance to corrosive halogenated compounds and acidic byproducts[3][5].

Eye, Face, and Respiratory Protection
  • Ocular Protection: Tightly fitting, non-vented chemical splash goggles paired with a full-face shield[1]. Causality: If the compound contacts ambient moisture, the rapid release of HCl gas can cause micro-splattering of the acidic solid/liquid mixture. Goggles alone do not protect the facial epidermis from these corrosive micro-droplets.

  • Respiratory Protection: All open-container work must be conducted inside a certified, externally exhausted chemical fume hood[1][6]. If engineering controls fail or during a spill outside the hood, a full-face respirator equipped with acid gas/organic vapor cartridges (NIOSH-approved) is required to prevent pulmonary edema caused by HCl inhalation[7].

Table 1: Quantitative PPE & Chemical Hazard Summary
ParameterSpecification / DataOperational Implication
Nitrile Glove Breakthrough 1 - 4 hours[5]Suitable only for rapid weighing and immediate transfer.
Butyl Rubber Breakthrough > 8 hours[5]Mandatory for large-scale synthesis or spill response.
Water Reactivity Violent / Exothermic[8]NEVER add water to the chemical. Store under inert gas (Ar/N₂).
Primary Byproducts HCl gas, SOx derivatives[1][7]Requires immediate venting; causes rapid pressure buildup in sealed vials.

Operational Plan: Handling & Reaction Setup

This step-by-step methodology ensures that the electrophilic nature of the compound is controlled throughout the experimental workflow.

Step 1: Environmental Preparation

  • Purge the reaction vessel with dry Argon or Nitrogen.

  • Ensure all glassware, spatulas, and syringes are oven-dried (minimum 120°C for 4 hours) and cooled in a desiccator. Even trace moisture on a glass funnel will initiate hydrolysis[1].

Step 2: Weighing and Transfer

  • Don heavy-duty nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Weigh the 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid rapidly inside the fume hood using a static-free weighing boat.

  • Critical Insight: Do not leave the stock bottle open. The hygroscopic nature of the compound will draw moisture from the air, degrading the stock into the unreactive sulfonic acid derivative and pressurizing the bottle with HCl gas[7].

Step 3: Reaction Execution

  • Dissolve the compound in a rigorously anhydrous, non-nucleophilic solvent (e.g., anhydrous DCM or THF).

  • Rule of Addition: Always add the sulfonyl chloride solution dropwise to your nucleophile (e.g., amine) and base mixture at 0°C. Never add the nucleophile rapidly to the sulfonyl chloride, as the localized exothermic reaction can lead to solvent boil-off and splattering.

Emergency Spill Response Protocol

In the event of a spill, the primary danger is the generation of toxic fumes and corrosive damage to laboratory infrastructure. Water must be strictly avoided[1].

SpillResponse Start Spill Detected Assess Assess Size & Location Start->Assess Evacuate Evacuate Area Assess->Evacuate Large Spill / Outside Hood PPE Don Maximum PPE (Butyl Gloves, Face Shield) Assess->PPE Small Spill in Hood Evacuate->PPE Absorb Cover with Dry Sand/Lime (NO WATER / NO PAPER) PPE->Absorb Sweep Sweep with Non-Sparking Tools Absorb->Sweep Dispose Transfer to Vented Hazardous Waste Container Sweep->Dispose

Workflow for dry-spill containment of highly reactive sulfonyl chlorides.

Spill Execution Steps:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area[1].

  • Neutralize (Dry): Cover the spill entirely with a dry, inert absorbent such as dry sand, soda ash, or calcium carbonate (dry lime)[1]. Never use paper towels, as the acid generation can ignite combustible materials.

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth, chemically resistant polyethylene container[9]. Leave the container loosely capped in the fume hood for 24 hours to allow any residual HCl gas to vent before sealing for hazardous waste disposal[7].

Quenching & Disposal Plan

Unreacted 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid cannot be disposed of directly into standard organic waste streams due to the risk of pressurizing the waste carboy. It must be actively quenched[1].

Quenching Unreacted Unreacted Chemical Waste in Organic Solvent Cooling Cool in Ice Bath (0-5°C) Unreacted->Cooling Base Slowly Add Sat. NaHCO3 or Dilute Amine Cooling->Base Hydrolysis Controlled Hydrolysis (-SO2Cl → -SO3H + HCl) Base->Hydrolysis Neutralize Adjust pH to 7-8 Hydrolysis->Neutralize AqueousWaste Separate & Dispose Aqueous/Organic Waste Neutralize->AqueousWaste

Mechanistic pathway for the controlled quenching of chlorosulfonyl waste.

Step-by-Step Quenching Protocol:

  • Dilution: Dilute the unreacted material in a large volume of a water-miscible, unreactive solvent (e.g., THF or Acetone) inside a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0–5°C) to control the exothermic hydrolysis.

  • Base Addition: Slowly, dropwise, add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution[1].

    • Causality: The base neutralizes the generated HCl and sulfuric acid derivatives immediately, driving the hydrolysis of the -SO₂Cl group to the inert, water-soluble sulfonate salt.

  • Verification: Stir for 30–60 minutes. Test the pH of the aqueous layer using indicator paper. Once the pH stabilizes between 7 and 8 and gas evolution (CO₂ from bicarbonate) ceases, the quench is complete.

  • Disposal: Separate the organic and aqueous layers (if applicable) and dispose of them in their respective institutional hazardous waste streams.

References

  • Cole-Parmer. "Material Safety Data Sheet - Sulfuryl chloride." Cole-Parmer. Available at:[Link]

  • Weicon. "Easy-Mix PE-PP 50 Resin - SDS." Weicon Europe. Available at:[Link]

Sources

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